molecular formula C25H30N2O7 B572367 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate CAS No. 1261268-85-2

2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate

Cat. No.: B572367
CAS No.: 1261268-85-2
M. Wt: 470.522
InChI Key: VGYLHXBAEHXIPS-UHFFFAOYSA-N
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Description

2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate, also known as 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate, is a useful research compound. Its molecular formula is C25H30N2O7 and its molecular weight is 470.522. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)ethyl 3-oxobutanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3.C2H2O4/c1-19(26)18-22(27)28-17-16-24-12-14-25(15-13-24)23(20-8-4-2-5-9-20)21-10-6-3-7-11-21;3-1(4)2(5)6/h2-11,23H,12-18H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYLHXBAEHXIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unlocking the Therapeutic Potential of Piperazine Acetoacetate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, including low toxicity and the ability to form multiple hydrogen bonds, make it an ideal building block for novel therapeutic agents.[2] This guide delves into the untapped potential of a specific derivative, piperazine acetoacetate, providing a comprehensive framework for its synthesis, characterization, and the systematic evaluation of its biological activities. We will explore the scientific rationale behind investigating its antimicrobial, anticancer, and anti-inflammatory properties, offering detailed, field-proven experimental protocols to empower researchers in their quest for next-generation therapeutics.

The Piperazine Moiety: A Privileged Scaffold in Drug Discovery

The six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, known as piperazine, is a recurring motif in a vast array of biologically active compounds.[3] Its structural versatility allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[4] Numerous piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anthelmintic, anticancer, antimicrobial, and anti-inflammatory effects.[3][5][6] The success of drugs like Imatinib (Gleevec) and Sildenafil (Viagra) underscores the profound impact of the piperazine core in modern medicine.[1]

This guide focuses on a less-explored derivative, piperazine acetoacetate. By combining the established piperazine core with the acetoacetate group, we hypothesize the creation of a novel chemical entity with unique biological properties worthy of in-depth investigation.

Proposed Synthesis of Piperazine Acetoacetate

While specific literature on the direct synthesis of piperazine acetoacetate is not abundant, a rational and efficient synthetic route can be proposed based on established methods for N-acylation of piperazine. A practical approach involves the reaction of piperazine with an activated form of acetoacetic acid, such as an ester derivative.

Conceptual Synthetic Workflow

The proposed synthesis would likely proceed via the nucleophilic acyl substitution of an acetoacetate ester with piperazine. The choice of the ester (e.g., ethyl acetoacetate) is crucial for controlling reactivity and yield.

Synthesis_Workflow Piperazine Piperazine Reaction Nucleophilic Acyl Substitution Piperazine->Reaction EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Reaction Medium Base Optional: Mild Base (e.g., Triethylamine) Base->Reaction Acid Scavenger CrudeProduct Crude Piperazine Acetoacetate Reaction->CrudeProduct Purification Purification (e.g., Column Chromatography) CrudeProduct->Purification FinalProduct Pure Piperazine Acetoacetate Purification->FinalProduct MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis CellSeeding Seed Cancer Cells in 96-well Plate Treatment Treat Cells with Compound CellSeeding->Treatment CompoundPrep Prepare Serial Dilutions of Piperazine Acetoacetate CompoundPrep->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance IC50 Calculate IC50 Value Absorbance->IC50 Anticancer_Mechanism cluster_compound Piperazine Acetoacetate cluster_pathways Potential Cellular Targets cluster_outcome Cellular Outcome Compound Piperazine Acetoacetate Intrinsic Intrinsic Pathway (Mitochondrial) Compound->Intrinsic Extrinsic Extrinsic Pathway (Death Receptors) Compound->Extrinsic HDAC HDAC Inhibition Compound->HDAC CellCycle Cell Cycle Arrest Compound->CellCycle Apoptosis Apoptosis Intrinsic->Apoptosis Extrinsic->Apoptosis CellCycle->Apoptosis

Sources

Methodological & Application

Application Note: Comprehensive 1H and 13C NMR Spectroscopic Assignment of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of pharmaceutical compounds. This application note provides a detailed protocol and in-depth spectral analysis for the complete ¹H and ¹³C NMR assignment of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl acetoacetate oxalate. This compound contains several key structural motifs common in pharmacologically active molecules, including a diphenylmethyl (benzhydryl) group, a piperazine core, and an acetoacetate ester, complexed with an oxalate counterion. The methodologies and rationale presented herein serve as a robust guide for the structural characterization of complex organic molecules, ensuring scientific integrity and supporting drug discovery and quality control workflows.

Introduction and Scientific Context

The molecule 2-(4-Diphenylmethyl-1-piperazinyl)ethyl acetoacetate is structurally related to cetirizine, a well-known second-generation antihistamine. The presence of the diphenylmethylpiperazine core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[1] Accurate structural verification is a cornerstone of drug development, ensuring compound identity, purity, and stability. NMR spectroscopy provides unparalleled detail regarding molecular structure, connectivity, and chemical environment at the atomic level.

This guide moves beyond a simple listing of chemical shifts. It explains the causality behind the observed spectral data, grounding the assignments in fundamental principles of magnetic shielding, electronegativity, and spin-spin coupling.[2][3] By understanding these principles, researchers can apply this protocol as a framework for characterizing novel and related molecular entities.

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous assignment, the following numbering scheme is adopted for the 2-(4-Diphenylmethyl-1-piperazinyl)ethyl acetoacetate cation and the oxalate anion.

Caption: Numbering scheme for NMR assignment.

Experimental Protocols

Rationale for Experimental Design

The selection of an appropriate solvent and NMR experiments is critical for acquiring high-quality, interpretable data.

  • Solvent Choice: The target molecule is an oxalate salt, which necessitates a polar solvent for dissolution. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice due to its excellent solvating power for organic salts and its wide, unobscured chemical shift window.[4] Its residual proton signal at ~2.50 ppm and carbon signal at ~39.5 ppm serve as convenient secondary references.[5]

  • Experiment Selection: A standard suite of 1D experiments (¹H and ¹³C{¹H}) provides the primary data. To ensure unambiguous assignment, especially in complex aliphatic regions, 2D correlation experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.[6][7] These experiments validate connectivity and confirm proton-carbon pairings.

Step-by-Step Protocol for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 1. Weigh ~10-15 mg of the 2-(4-Diphenylmethyl-1-piperazinyl)ethyl acetoacetate oxalate sample. prep2 2. Dissolve the sample in ~0.7 mL of high-purity DMSO-d6. prep1->prep2 prep3 3. Add Tetramethylsilane (TMS) as internal standard (0 ppm). prep2->prep3 prep4 4. Transfer solution to a 5 mm NMR tube and cap securely. prep3->prep4 acq1 5. Insert sample and perform standard shimming and tuning procedures. prep4->acq1 acq2 6. Acquire 1H NMR spectrum. (e.g., 16 scans, 2s relaxation delay) acq1->acq2 acq3 7. Acquire 13C{1H} (proton-decoupled) NMR spectrum. (e.g., 1024 scans, 2s relaxation delay) acq1->acq3 acq4 8. (Recommended) Acquire 2D spectra: gCOSY and gHSQC. acq1->acq4 proc1 9. Apply Fourier transform and phase correction to all acquired FIDs. acq2->proc1 acq3->proc1 acq4->proc1 proc2 10. Calibrate 1H spectrum to TMS at 0.00 ppm. Calibrate 13C spectrum using the DMSO-d6 septet at 39.52 ppm. proc1->proc2 proc3 11. Integrate 1H signals and analyze multiplicities and coupling constants. proc2->proc3 proc4 12. Assign all signals based on chemical shift theory, multiplicity, integration, and 2D correlations. proc3->proc4

Caption: Standard workflow for NMR sample preparation and analysis.

Results: Spectral Data and Assignments

The following sections detail the assignment of each signal in the ¹H and ¹³C NMR spectra, based on predicted chemical shifts and structural analysis.

¹H NMR Spectral Data and Assignment (DMSO-d₆, 400 MHz)

The proton NMR spectrum can be divided into distinct regions: the aromatic region for the diphenylmethyl protons, the aliphatic region for the piperazine and ethyl chain protons, and the upfield region for the acetoacetate protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale
~7.20 - 7.45m10H-C2'/H, C3'/H, C4'/H, C5'/H, C6'/H & C2''/H, C3''/H, C4''/H, C5''/H, C6''/HTypical range for unsubstituted phenyl protons. The ten protons from the two phenyl rings overlap to form a complex multiplet.
~4.30s1H-C7/H (CHPh₂)The methine proton is deshielded by two adjacent phenyl rings. Its signal is a singlet as it has no adjacent protons.
~4.15t2H~5.8C9/H (O-CH₂)Protons on carbon adjacent to an ester oxygen are strongly deshielded.[2] The triplet arises from coupling to the adjacent C8 methylene protons.
~3.45s2H-C11/H (CO-CH₂-CO)The methylene protons are flanked by two carbonyl groups, leading to significant deshielding and appearing as a singlet.
~2.65t2H~5.8C8/H (N-CH₂)Protons on carbon adjacent to nitrogen and the ester linkage. The triplet is due to coupling with the C9 protons.
~2.40 - 2.60m (br)8H-C2/H, C3/H, C5/H, C6/HThe eight protons of the piperazine ring are chemically similar and often appear as a broad, complex multiplet in this region.[8][9]
~2.15s3H-C13/H (CH₃)The methyl protons of the acetoacetate group are adjacent to a carbonyl, resulting in a singlet in this characteristic region.
¹³C NMR Spectral Data and Assignment (DMSO-d₆, 100 MHz)

In proton-decoupled ¹³C NMR, each unique carbon atom produces a single peak. The chemical shift is highly sensitive to the local electronic environment.[10][11]

Chemical Shift (δ, ppm)AssignmentRationale
~201.0C12 (Ketone C=O)Ketone carbonyl carbons are highly deshielded and appear significantly downfield.[12]
~167.5C10 (Ester C=O)Ester carbonyl carbons are also downfield, but typically less so than ketone carbons.[13]
~161.5C14 (Oxalate COO⁻)The carboxylate carbons of the oxalate counterion are expected in this region.[14]
~142.0C1', C1'' (Ipso-C)The quaternary carbons of the phenyl rings directly attached to the methine carbon.
~128.5C3', C5', C3'', C5'' (Meta-C)Aromatic CH carbons. Due to symmetry, the four meta carbons are chemically equivalent.
~127.0C2', C6', C2'', C6'' (Ortho-C)Aromatic CH carbons. The four ortho carbons are also equivalent due to symmetry.
~126.0C4', C4'' (Para-C)Aromatic CH carbons. The two para carbons are equivalent.
~75.0C7 (CHPh₂)The methine carbon is deshielded by the two attached phenyl rings.
~63.0C9 (O-CH₂)Carbon adjacent to an oxygen atom typically appears in the 50-80 ppm range.[12]
~57.0C8 (N-CH₂)Aliphatic carbon attached to a nitrogen atom.
~52.5C3, C5 (Piperazine C)Piperazine ring carbons adjacent to the substituted nitrogen (N4).
~50.0C11 (CO-CH₂-CO)The methylene carbon is deshielded by two adjacent carbonyl groups.
~48.0C2, C6 (Piperazine C)Piperazine ring carbons adjacent to the diphenylmethyl-substituted nitrogen (N1).
~29.5C13 (CH₃)The methyl carbon of the acetoacetate group.

Validation of Assignments through 2D NMR Correlations

While 1D NMR provides a strong foundation for assignment, 2D NMR techniques offer definitive proof of connectivity. The following diagram illustrates the key expected correlations from a ¹H-¹H COSY experiment, which validates the assignment of the ethyl chain.

G H8 H8 (~2.65 ppm) H9 H9 (~4.15 ppm) H8->H9 J-coupling (through 3 bonds) caption Key ¹H-¹H COSY correlation confirming the connectivity between H8 and H9 protons.

Caption: Expected COSY correlation in the ethyl linker.

A Heteronuclear Single Quantum Coherence (HSQC) experiment would further solidify the assignments by directly correlating each proton signal with its attached carbon signal (e.g., the proton signal at ~4.15 ppm would show a cross-peak with the carbon signal at ~63.0 ppm).

Conclusion

This application note has presented a comprehensive and systematic approach to the ¹H and ¹³C NMR assignment of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl acetoacetate oxalate. By integrating foundational NMR principles with a structured experimental protocol, a complete and reliable assignment of all proton and carbon signals has been achieved. The detailed rationale behind each assignment provides researchers with the necessary tools to apply these methodologies to the structural elucidation of other complex pharmaceutical molecules, thereby upholding the standards of scientific rigor in drug discovery and development.

References

  • Wiley-VCH. (2007). Supporting Information.
  • ¹H and ¹³C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (n.d.).
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

  • PubMed Central. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]

  • ResearchGate. (n.d.). 13c n.m.r. chemical shift data (6) for model compounds and for (1). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Retrieved from [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectroscopic study of inclusion complexes of cetirizine dihydrochloride and β-cyclodextrin in solution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). High-Resolution 17O Solid-State NMR as a Unique Probe for Investigating Oxalate Binding Modes in Materials: The Case Study of Calcium Oxalate Biominerals. Retrieved from [Link]

  • Center for In Vivo Metabolism. (n.d.). 13C Chemical Shift Reference.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Google Patents. (n.d.). Method for detecting related substances in cetirizine hydrochloride sample.
  • ChemRxiv. (n.d.). High-resolution 17O solid-state NMR as a unique probe for investigating oxalate binding modes in materials: The case study of calcium oxalate biominerals. Retrieved from [Link]

Sources

Authored by: Senior Application Scientist, Advanced Spectroscopy Division

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: High-Fidelity FTIR Analysis of the Acetoacetate Moiety in Piperazine Compounds

Introduction: The Analytical Imperative for Acetoacetylated Piperazines

In the landscape of modern drug development, piperazine scaffolds are ubiquitous due to their versatile binding properties and favorable pharmacokinetic profiles. The introduction of an acetoacetate moiety to these structures opens new avenues for creating prodrugs, covalent inhibitors, or intermediates for more complex active pharmaceutical ingredients (APIs). The acetoacetate group, a classic β-keto ester, is chemically dynamic, existing in a delicate equilibrium between its keto and enol tautomeric forms.[1][2] This equilibrium is not merely an academic curiosity; it can profoundly influence a molecule's stability, solubility, reactivity, and biological interactions.

Therefore, the precise characterization of the acetoacetate moiety within a piperazine-containing API is a critical quality attribute. Fourier-Transform Infrared (FTIR) spectroscopy emerges as a primary analytical tool for this task. It is a rapid, non-destructive, and highly sensitive technique for identifying functional groups and probing the intra- and intermolecular forces that govern molecular structure.[3][4]

This application note provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the robust application of FTIR spectroscopy for the qualitative and semi-quantitative analysis of the acetoacetate group in piperazine compounds. We will move beyond rote procedure, delving into the causal relationships between molecular structure, sample preparation, and the resulting spectral data.

Part 1: The Spectroscopic Foundation - Understanding the Vibrational Landscape

The power of FTIR analysis lies in its ability to measure the vibrational frequencies of chemical bonds.[3][5] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint". For an acetoacetylated piperazine, the spectrum is a composite of signals from the piperazine ring and the dynamic acetoacetate tail.

The Acetoacetate Moiety: A Tale of Two Tautomers

The defining feature of the acetoacetate group is its existence as a mixture of keto and enol tautomers. This equilibrium is central to its chemistry and its FTIR signature.

  • Keto Form: Contains two distinct carbonyl groups: a ketone (C=O) and an ester (C=O). These groups are separated by a methylene (-CH2-) group.

  • Enol Form: The acidic α-hydrogen from the methylene group migrates to the ketonic oxygen, forming a hydroxyl (-OH) group and a carbon-carbon double bond (C=C). This enol form is often stabilized by intramolecular hydrogen bonding between the newly formed hydroxyl group and the ester carbonyl oxygen, creating a stable six-membered ring.[2][6]

The position of this equilibrium, and thus the relative intensity of the keto vs. enol peaks in the FTIR spectrum, is highly sensitive to the molecular environment, including solvent polarity, concentration, temperature, and pH.[7][8]

Figure 1. Keto-enol equilibrium of the acetoacetate moiety.
Key Vibrational Modes and Their Expected Frequencies

Understanding the characteristic absorption bands is paramount for accurate spectral interpretation. The following table summarizes the critical frequencies for both the acetoacetate and piperazine moieties.

Functional GroupVibrational ModeKeto Form (cm⁻¹)Enol Form (cm⁻¹)Piperazine Moiety (cm⁻¹)Causality & Comments
Carbonyl (C=O) Stretching (ν)~1745 (Ester)[9][10]~1720 (Ketone)[9][10]~1735 (Ester, unconjugated)~1650 (Ketone, H-bonded & conjugated)[9]N/AThe ketone C=O in the enol form shows a significant frequency drop due to resonance with the C=C bond and strong intramolecular hydrogen bonding, which weakens the C=O double bond character.[5][11]
Hydroxyl (O-H) Stretching (ν)N/A3200-2500 (Broad)N/AThe broadness is a hallmark of strong hydrogen bonding. The enolic -OH is a key indicator of tautomerism.
C-H Stretching (ν)N/AN/A2950-2800[12][13]Aliphatic C-H stretches from the piperazine ring and acetoacetate alkyl groups.
C=C Stretching (ν)N/A~1620[9]N/AThe presence of this band, coupled with the enolic -OH and shifted C=O bands, provides conclusive evidence for the enol tautomer.
C-N Stretching (ν)N/AN/A~1275[14]Characteristic stretching of the tertiary amine bonds within the piperazine ring.
N-H Bending (δ)N/AN/A~1550-1450Present only if the piperazine nitrogen is secondary (N-H). This region can overlap with other bending modes.

Note: These are approximate frequencies. The exact position of a peak can be influenced by the specific molecular structure, phase (solid/liquid), and intermolecular interactions.[15]

Part 2: Experimental Protocols - From Sample to Spectrum

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation. The choice of method is dictated by the physical state of the sample and the analytical objective.

Figure 2. General workflow for FTIR analysis.
Protocol for Solid Samples: KBr Pellet Method

This classic transmission method is excellent for achieving high-resolution spectra and is particularly useful for quantitative analysis if prepared consistently.

  • Causality: The sample is dispersed in an IR-transparent matrix (KBr) to minimize light scattering and ensure the IR beam interacts with the analyte.[16] Grinding the sample to a particle size smaller than the IR wavelength is critical to prevent spectral artifacts.[17]

Methodology:

  • Drying: Gently dry approximately 1-2 mg of the piperazine compound and 100-200 mg of spectroscopic grade Potassium Bromide (KBr) in an oven at 100-110°C for 2-4 hours to remove interfering moisture. Store in a desiccator until use.

  • Grinding: In an agate mortar and pestle, thoroughly grind the 1-2 mg of sample with the 100-200 mg of dried KBr. The goal is a fine, homogenous powder with a consistency similar to flour.

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes.

  • Validation: A good pellet is thin, transparent, or translucent. An opaque or cloudy pellet indicates insufficient grinding or moisture contamination.

  • Analysis: a. Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O. b. Place the KBr pellet in the sample holder and acquire the sample spectrum. Co-add 16-32 scans to improve the signal-to-noise ratio.[1]

Protocol for Solid or Liquid Samples: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for high-throughput screening and for analyzing viscous liquids, gums, or intractable solids.

  • Causality: The IR beam is directed into a crystal of high refractive index (e.g., diamond, germanium). The beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers beyond the crystal surface. If a sample is in firm contact with the crystal, this wave is attenuated at frequencies where the sample absorbs energy.[4] Good contact is essential for a strong signal.[3][16]

Methodology:

  • Crystal Cleaning: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

  • Background Scan: With the clean, empty crystal, acquire a background spectrum. This is a critical self-validating step to ensure no residues from previous samples interfere with the analysis.

  • Sample Application:

    • Solids: Place a small amount of the powder onto the crystal.

    • Liquids: Place a single drop of the liquid onto the crystal.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is key for reproducible results.

  • Analysis: Acquire the sample spectrum, co-adding 16-32 scans.

  • Cleaning: After analysis, thoroughly clean the crystal to prepare for the next sample.

Protocol for Solution-Phase Analysis: Liquid Cells

Analyzing the compound in solution can provide crucial insights into the keto-enol equilibrium in different solvent environments.

  • Causality: The choice of solvent is paramount. It must dissolve the analyte and, critically, have transparent "windows" in the IR regions of interest.[17][18] For example, chloroform (CHCl₃) is often used, but it has strong C-H absorptions. Carbon tetrachloride (CCl₄) is excellent but is toxic and its use is restricted.

Methodology:

  • Solution Preparation: Prepare a 5-10% (w/v) solution of the compound in a suitable, dry IR-grade solvent.

  • Cell Preparation: Assemble the liquid cell with IR-transparent salt plates (e.g., NaCl, KBr).[16] Ensure the path length is appropriate for the sample concentration.

  • Background Scan: Fill the liquid cell with the pure solvent only and acquire a background spectrum. This allows the instrument's software to digitally subtract the solvent's contribution from the final sample spectrum.[1][18]

  • Sample Analysis: Clean and dry the cell, then fill it with the sample solution. Place it in the sample holder and acquire the spectrum.

  • Data Processing: The resulting spectrum should show only the absorptions from the solute. Be aware of potential artifacts if the solvent subtraction is imperfect.

Part 3: Data Interpretation - Decoding the Molecular Fingerprint

A spectrum rich in data requires a systematic approach to interpretation.

  • Initial Survey (4000-1500 cm⁻¹):

    • O-H Region (~3200-2500 cm⁻¹): Look for a broad absorption band. Its presence is a strong indicator of the enol tautomer.

    • C-H Region (~3000-2800 cm⁻¹): Confirm the presence of aliphatic C-H bonds from the piperazine ring.

    • Carbonyl Region (~1800-1600 cm⁻¹): This is the most diagnostic region. A sharp, strong peak around 1745 cm⁻¹ corresponds to the ester C=O. A peak near 1720 cm⁻¹ indicates the keto C=O. A strong, broader peak shifted to ~1650 cm⁻¹ is a key sign of the conjugated and hydrogen-bonded ketone of the enol form.[9][19]

    • C=C Region (~1620 cm⁻¹): The presence of a peak here corroborates the existence of the enol form.

  • Fingerprint Region (1500-600 cm⁻¹): This region contains complex overlapping signals from bending vibrations and skeletal modes. While difficult to assign completely, it is highly unique to the specific molecule. The C-N stretch of the piperazine ring is typically found here (~1275 cm⁻¹).[14]

  • Putting It Together: The presence or absence of key peaks allows for a definitive characterization.

    • Predominantly Keto Form: The spectrum will be dominated by two distinct carbonyl peaks (~1745 and ~1720 cm⁻¹) and will lack significant O-H and C=C stretching bands.

    • Predominantly Enol Form: The spectrum will show a broad O-H stretch, a single ester C=O peak, a significantly downshifted ketone C=O peak (~1650 cm⁻¹), and a C=C stretch (~1620 cm⁻¹).

    • Mixture of Tautomers: Peaks corresponding to both forms will be present. The relative intensities of the keto C=O (~1720 cm⁻¹) and the enol C=O (~1650 cm⁻¹) can be used for a semi-quantitative assessment of the equilibrium position under the measured conditions.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of acetoacetylated piperazine compounds. By understanding the underlying principles of molecular vibrations and the dynamic nature of keto-enol tautomerism, scientists can move beyond simple peak identification to a deeper understanding of their molecule's structure and behavior. The protocols outlined herein provide a robust framework for obtaining high-quality, reproducible data. A careful and systematic interpretation of the resulting spectra, particularly in the carbonyl and hydroxyl regions, will yield definitive insights into the tautomeric state, a critical parameter for ensuring the quality, stability, and performance of these important pharmaceutical molecules.

References

  • Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE. Retrieved from [Link]

  • Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. (1994). Applied Spectroscopy. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

  • Ghorai, S., et al. (2011). Spectroscopic evidence of keto-enol tautomerism in deliquesced malonic acid particles. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Carbonyl compounds - IR - spectroscopy. (n.d.). University of Gdańsk, Faculty of Chemistry. Retrieved from [Link]

  • FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved from [Link]

  • Chruszcz-Lipska, K., & Wierzejewska, M. (2005). Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid. Vibrational Spectroscopy. Retrieved from [Link]

  • FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d)... (2020). ResearchGate. Retrieved from [Link]

  • Ekincioglu, Y., et al. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Turkish Computational and Theoretical Chemistry. Retrieved from [Link]

  • Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. Retrieved from [Link]

  • Ekincioglu, Y., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Turkish Computational and Theoretical Chemistry. Retrieved from [Link]

  • Leonard, N. J., et al. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society. Retrieved from [Link]

  • FTIR spectra of (a) piperazine (b) COP-1. (2020). ResearchGate. Retrieved from [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). Molecules. Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). University of Southern Mississippi, Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. (n.d.). DAV University. Retrieved from [Link]

  • FTIR Analysis. (n.d.). RTI Laboratories. Retrieved from [Link]

  • 9-KETO ESTERS FROM REACTION OF ETHYL DIAZOACETATE WITH KETONES. (1966). Canadian Journal of Chemistry. Retrieved from [Link]

  • FTIR spectra of polymer monoliths from synthesized acetoacetates and... (2022). ResearchGate. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved from [Link]

  • Combining ab initio calculations and Fourier-transform infrared (FT-IR) spectroscopy for quantitative analysis of multicomponent systems in solution: Tautomer proportions of ethyl acetoacetate. (2014). ResearchGate. Retrieved from [Link]

  • Ethylacetoacetate - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • FTIR spectra of cellulose and cellulose acetoacetates with increasing molar degree of substitution (MS). (2018). ResearchGate. Retrieved from [Link]

  • Keto-enol tautomerism and the formation of chelate. (2007). ResearchGate. Retrieved from [Link]

  • Eco-Friendly Nanocellulose Optical Chemosensor Immobilized with ADOL for Mercury Detection in Industrial Wastewater. (2024). MDPI. Retrieved from [Link]

  • Rasmussen, R. S., et al. (1949). Infrared and Ultraviolet Spectroscopic Studies on Ketones. Journal of the American Chemical Society. Retrieved from [Link]

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Using 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate in anti-inflammatory assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Evaluation of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate (DPPE-AAO) in Anti-Inflammatory Assays

Executive Summary & Rationale

Compound Identity: 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate (hereafter DPPE-AAO ) is a functionalized benzhydrylpiperazine derivative.[1] Structurally, it serves as a key intermediate in the synthesis of dihydropyridine calcium channel blockers (e.g., Manidipine) and shares the pharmacophore of second-generation antihistamines (e.g., Cetirizine).[1]

Scientific Rationale for Anti-Inflammatory Screening: While primarily characterized as a synthetic intermediate, the benzhydrylpiperazine scaffold possesses inherent bioactivity relevant to inflammation:

  • H1 Receptor Antagonism: Analogues in this class (Hydroxyzine, Cetirizine) downregulate NF-

    
    B signaling via the Histamine H1 receptor, reducing pro-inflammatory cytokine release.[1]
    
  • Calcium Channel Modulation: The piperazine moiety can modulate non-selective cation channels (TRP channels) or voltage-gated Ca

    
     channels, dampening the calcium influx required for macrophage activation and degranulation.[1]
    
  • Acetoacetate Reactivity: The

    
    -keto ester tail may act as a metabolic prodrug or interact with specific esterases in inflammatory microenvironments.[1]
    

This guide details the protocols for solubilization, in vitro macrophage screening (NO/Cytokine suppression), and enzymatic COX inhibition to validate DPPE-AAO as an anti-inflammatory candidate.[1]

Chemical Handling & Solubilization

The oxalate salt form confers stability but alters solubility profiles compared to the free base.[1]

Table 1: Physicochemical Properties & Preparation

ParameterSpecification
Full Name 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate
Molecular Weight ~470.5 g/mol (Salt form)
Appearance White to off-white crystalline powder
Primary Solvent DMSO (Dimethyl sulfoxide)
Stock Concentration 10 mM or 20 mM in 100% DMSO
Storage -20°C (Desiccated); Protect from light

Preparation Protocol:

  • Weighing: Weigh 4.7 mg of DPPE-AAO.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO. Vortex for 30 seconds until clear.

  • Sterilization: If used for cell culture, pass through a 0.22

    
    m PTFE syringe filter.[1]
    
  • Working Solution: Dilute the DMSO stock into culture media (e.g., DMEM) immediately prior to use.[1] Ensure final DMSO concentration is

    
     to avoid solvent toxicity.[1]
    

Mechanistic Pathway Visualization

The following diagram illustrates the hypothesized mechanism of action (MoA) where DPPE-AAO interrupts the inflammatory cascade via H1 receptor blockade and Calcium modulation, preventing NF-


B nuclear translocation.[1]

InflammatoryPathway cluster_Cell Macrophage Cytosol cluster_Nucleus Nucleus Extracellular Extracellular Space Histamine Histamine / LPS H1R H1 Receptor / TLR4 Histamine->H1R Activates DPPE DPPE-AAO (Inhibitor) DPPE->H1R Blocks Ca_Influx Ca2+ Influx DPPE->Ca_Influx Modulates PLC PLC / PKC Pathway H1R->PLC PLC->Ca_Influx IkB IκB Degradation Ca_Influx->IkB NFkB NF-κB (Active) IkB->NFkB Releases Transcription Transcription of COX-2, iNOS, TNF-α NFkB->Transcription Translocates Cytokines Pro-inflammatory Cytokines Release Transcription->Cytokines Expression

Figure 1: Hypothesized point of intervention for DPPE-AAO within the macrophage inflammatory signaling cascade.

Protocol A: RAW 264.7 Macrophage Inflammation Assay[1]

This is the gold-standard in vitro assay to determine if DPPE-AAO inhibits the production of Nitric Oxide (NO) and cytokines (TNF-


, IL-6) induced by Lipopolysaccharide (LPS).
Materials
  • Cell Line: RAW 264.7 murine macrophages (ATCC TIB-71).[1]

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4 (1

    
    g/mL final).[1]
    
  • Reagent: Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).[1]

  • Assay Control: Dexamethasone (1

    
    M) or Indomethacin.[1]
    
Step-by-Step Workflow
  • Seeding:

    • Seed RAW 264.7 cells in 96-well plates at

      
       cells/well in DMEM + 10% FBS.
      
    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment.
      
  • Pre-treatment:

    • Remove old media.[1]

    • Add fresh media containing DPPE-AAO at varying concentrations (e.g., 1, 10, 50, 100

      
      M).[1]
      
    • Include Vehicle Control (0.5% DMSO) and Positive Control (Dexamethasone).[1]

    • Incubate for 1 hour prior to stimulation.[1]

  • Stimulation:

    • Add LPS (final concentration 1

      
      g/mL) to all wells except the "Basal" control.[1]
      
    • Co-incubate for 24 hours .

  • Analysis (Nitric Oxide):

    • Collect 100

      
      L of cell culture supernatant.[1]
      
    • Mix with 100

      
      L of Griess Reagent in a fresh plate.
      
    • Incubate 10 mins at Room Temperature (dark).

    • Measure Absorbance at 540 nm .

  • Analysis (Cytokines):

    • Use remaining supernatant for ELISA (TNF-

      
      , IL-6) following kit manufacturer instructions.[1]
      
  • Viability Check (Crucial):

    • Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to anti-inflammatory activity, not cytotoxicity.[1]

Protocol B: Cyclooxygenase (COX) Inhibition Screening

To determine if DPPE-AAO acts directly on inflammatory enzymes or upstream receptors.[1]

Methodology

Use a commercial Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical or Abcam).[1]

  • Reaction Mix: Prepare reaction buffer containing Heme and Arachidonic Acid.

  • Inhibitor Addition: Add DPPE-AAO (10

    
    M - 100 
    
    
    
    M) to the COX-1 and COX-2 enzyme wells.[1]
  • Initiation: Add COX enzyme (ovine COX-1 or human recombinant COX-2).[1]

  • Incubation: Incubate at 25°C for 5 minutes.

  • Substrate: Add the colorimetric substrate (TMPD).[1]

  • Measurement: Read absorbance at 590 nm.

  • Calculation:

    
    
    

Data Presentation & Analysis

Report results using the following structure to ensure comparability with literature.

Table 2: Example Data Reporting Template

CompoundConc.[1][2][3][4][5][6][7][8][9][10][11] (

M)
NO Inhibition (%)TNF-

(pg/mL)
Cell Viability (%)
Vehicle (LPS+) -0% (Ref)1200

50
100%
DPPE-AAO 1015%1050

40
98%
DPPE-AAO 5045%600

35
95%
DPPE-AAO 10078%250

20
91%
Dexamethasone 185%150

10
96%

Interpretation Guide:

  • High Potency: IC

    
     < 20 
    
    
    
    M indicates strong potential for lead optimization.[1]
  • Cytotoxicity Flag: If Viability drops below 80%, the anti-inflammatory effect may be a false positive due to cell death.[1]

  • Selectivity: If COX-2 is inhibited but COX-1 is spared, the compound has a favorable gastrointestinal safety profile.[1]

References

  • Chemical Identity & Structure: PubChem. 2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetic acid (Related Scaffold Information).[1][2] National Library of Medicine.[1] Available at: [Link]

  • Piperazine Anti-Inflammatory Activity: Thirunavukarasu, J., & Shajahan, A. R. (2025).[1] Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies.[1] Biomedical and Pharmacology Journal.[1] Available at: [Link]

  • Benzhydrylpiperazine Mechanism: Patel, N., et al. (2019).[1] Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents.[1][10][12][13] Journal of Drug Delivery and Therapeutics.[1][10] Available at: [Link]

  • Related Benzothiazine/Piperazine Activity: Malawska, B., et al. (2023).[1] Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives.[1][11][13][14] MDPI Molecules.[1] Available at: [Link]

Sources

Protocol for the Evaluation of Analgesic Efficacy in Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Note & Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Introduction & Scientific Context

The piperazine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous analgesics (e.g., fentanyl derivatives) and psychotropics. Novel piperazine derivatives often exhibit analgesic properties through modulation of opioid receptors (µ, δ, κ) , GABAergic pathways , or serotoninergic (5-HT) signaling.

However, a common pitfall in assessing these derivatives is distinguishing true analgesia from sedation or motor impairment. This protocol provides a rigorous, self-validating workflow to quantify analgesic efficacy while ruling out false positives caused by muscle relaxation.

Core Workflow Overview

The assessment follows a linear progression from safety to mechanistic elucidation:

  • Safety: Acute Toxicity (OECD 423).[1]

  • Screening: Differentiation between central and peripheral pain modulation.

  • Validation: Exclusion of motor deficits (Rotarod).

  • Mechanism: Receptor antagonism (e.g., Naloxone challenge).

AnalgesicWorkflow Synthesis Piperazine Derivative Synthesis Safety Safety Assessment (OECD 423) Synthesis->Safety Purity >98% Peripheral Peripheral Screen (Acetic Acid Writhing) Safety->Peripheral Determine LD50 Central Central Screen (Hot Plate / Tail Flick) Safety->Central Motor Motor Integrity (Rotarod Test) Peripheral->Motor If Active Central->Motor If Active Mechanism Mechanism (Naloxone Blockade) Motor->Mechanism No Sedation

Figure 1: Sequential workflow for the pharmacological evaluation of novel piperazine derivatives.

Pre-Clinical Safety Assessment (OECD 423)

Before efficacy testing, the Acute Toxic Class Method (OECD 423) is mandatory to establish the therapeutic window and select safe dosages (typically 1/10th and 1/20th of the LD50).

Protocol: Acute Oral Toxicity
  • Animals: Female Wistar rats or Swiss albino mice (n=3 per step).

  • Fasting: Rats (16h), Mice (4h) prior to dosing.

  • Dosing: Stepwise procedure starting at 300 mg/kg (if toxicity is unknown).

  • Observation:

    • Immediate: First 30 mins (critical for piperazine-induced seizures).

    • Short-term: 4 hours (sedation, grooming, respiratory distress).

    • Long-term: 14 days (delayed mortality, weight loss).

Expert Insight: Piperazine derivatives can be lipophilic. If the compound is insoluble in water, use a vehicle of 1% Tween 80 or 5% DMSO in saline. Crucial: The vehicle control group must receive the exact same solvent ratio to rule out vehicle-induced nociception or sedation.

Phase I: Peripheral Analgesic Screening

Assay: Acetic Acid-Induced Writhing Test Mechanism: Evaluation of peripheral nociception mediated by prostaglandin release (PGE2, PGF2α) and peritoneal inflammation.

Materials
  • Inducer: 0.6% (v/v) Acetic acid solution (freshly prepared).

  • Positive Control: Diclofenac Sodium (10 mg/kg, i.p.) or Aspirin.

  • Subjects: Swiss albino mice (20–25 g), n=6 per group.

Step-by-Step Procedure
  • Acclimatization: Allow mice to acclimatize to the observation chamber (transparent perspex box) for 30 mins.

  • Drug Administration: Administer vehicle, standard, or test compound (p.o. or i.p.) 30–60 minutes prior to inducer (depending on pharmacokinetic profile).

  • Induction: Inject 0.6% acetic acid (10 mL/kg, i.p.).

  • Lag Phase: Wait 5 minutes for the reaction to initiate.

  • Quantification: Count the number of "writhes" for 20 minutes .

    • Definition of a Writhe: Contraction of the abdomen + extension of hind limbs + twisting of the trunk.[2]

Data Analysis

Calculate the Percentage Inhibition (


):


[3]
  • 
    : Mean writhes in control group.
    
  • 
    : Mean writhes in treated group.[3]
    

Phase II: Central Analgesic Screening

Assay: Hot Plate Test (Eddy’s Hot Plate) Mechanism: Supraspinal reflex integration. This test is specific for centrally acting analgesics (e.g., opioids) and is less sensitive to NSAIDs.

Materials
  • Apparatus: Eddy’s Hot Plate maintained at 55 ± 0.5°C .

  • Positive Control: Morphine Sulfate (5 mg/kg, s.c.).

  • Cut-off Time: 15 seconds (Strictly enforced to prevent tissue damage).

Step-by-Step Procedure
  • Pre-Screening (Basal Latency): Place animal on the plate. Record reaction time. Discard animals with baseline latency >15s or <5s.

  • Treatment: Administer test compounds.

  • Testing Intervals: Measure latency at 30, 60, 90, and 120 minutes post-dose.

  • Endpoints: Record the time (seconds) until:

    • Paw licking (fore or hind).[4]

    • Jumping.[4][5][6]

  • Safety Stop: If no response by 15s, remove animal and record latency as 15s.

Expert Insight: Piperazine derivatives often show peak effect at 60–90 mins. If you observe "straub tail" (tail erection) or hyperactivity, the compound may have opioid-like or dopaminergic activity.

Phase III: Mechanistic Elucidation (The Formalin Test)

The Formalin test is superior for distinguishing between neurogenic pain (Phase 1) and inflammatory pain (Phase 2).

Protocol
  • Inducer: 20 µL of 2.5% Formalin injected subcutaneously into the dorsal surface of the right hind paw.

  • Observation Phases:

    • Phase 1 (0–5 min): Direct stimulation of nociceptors (C-fibers). Blocked by opioids.

    • Interphase (5–15 min): Quiescent period.

    • Phase 2 (15–30 min): Inflammatory response. Blocked by opioids and NSAIDs.[7]

  • Scoring: Record time spent licking/biting the injected paw.

Mechanistic Logic
  • Inhibition of Phase 1 only: Suggests central/opioid mechanism.

  • Inhibition of Phase 2 only: Suggests peripheral anti-inflammatory mechanism.[8]

  • Inhibition of both: Suggests mixed or potent central analgesia (typical of potent piperazine opioids).

Phase IV: Pathway Validation (Antagonist Studies)

To confirm if the analgesia is opioid-mediated (a common feature of piperazines), perform the Naloxone Challenge .

Experimental Design
  • Group A: Test Compound (ED50 dose).

  • Group B: Naloxone (2 mg/kg, i.p.) administered 15 mins prior to Test Compound.

  • Assay: Repeat Hot Plate or Tail Flick test.

  • Result Interpretation: If Naloxone significantly reverses the increased latency, the mechanism involves opioid receptors.

Signaling Pathway Visualization

The following diagram illustrates the potential mechanism of action for piperazine derivatives acting as agonists on the µ-opioid receptor (MOR).

OpioidPathway Ligand Piperazine Derivative Receptor µ-Opioid Receptor (GPCR) Ligand->Receptor Binding GProtein Gi/Go Protein Activation Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Inhibition (-) Channels Ion Channel Modulation GProtein->Channels K+ Efflux / Ca2+ Block cAMP cAMP Levels AC->cAMP Decrease Result Hyperpolarization & Analgesia cAMP->Result Channels->Result

Figure 2: Proposed signaling cascade for opioid-mediated analgesia by piperazine derivatives.

Data Presentation & Statistical Analysis

Data should be summarized in tabular format. Use One-way ANOVA followed by Dunnett’s post-hoc test for multiple comparisons against the control group.

Table 1: Template for Hot Plate Test Results

Treatment GroupDose (mg/kg)Pre-drug Latency (s)Latency at 60 min (s)% MPE
Vehicle Control-4.2 ± 0.34.5 ± 0.4-
Morphine (Std)54.3 ± 0.212.8 ± 1.1**100
Piperazine-001104.1 ± 0.36.2 ± 0.524
Piperazine-001304.2 ± 0.211.5 ± 0.985

*MPE (Maximum Possible Effect) = [(Test Latency - Baseline) / (Cutoff - Baseline)] × 100

References

  • OECD Guidelines for the Testing of Chemicals. (2001).[1] Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Publishing.

  • Jain, A., et al. (2020).[9] Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential.[9] Drug Research.

  • Fan, S.H., et al. (2014). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules.

  • Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain.

  • BenchChem. (2025).[3][4][7] Application Notes and Protocols for Assessing Analgesic Effects of Morphine Hydrobromide Using the Hot Plate Test.

Sources

Application Note: Functional Characterization and Safety Profiling of Diphenylmethylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Diphenylmethylpiperazines represent a privileged structural scaffold in medicinal chemistry, characterized by two phenyl rings attached to a methyl group, which is linked to a piperazine ring. This class exhibits a "promiscuous" pharmacological profile, necessitating a multi-faceted screening approach.

Key Therapeutic Targets & Prototypes:

  • Dopamine Transporter (DAT) Inhibition: Exemplified by GBR-12909 (Vanoxerine), a potent, selective dopamine uptake inhibitor (

    
     nM).[1]
    
  • H1 Histamine Receptor Antagonism & Calcium Channel Blockade: Exemplified by Cinnarizine and Flunarizine , used for vertigo and migraine prophylaxis.

Experimental Challenge: The lipophilic nature of the diphenylmethyl moiety creates solubility challenges and potential for non-specific membrane intercalation. Furthermore, recent data suggests off-target mitochondrial toxicity (Complex I inhibition) is a critical safety liability for this class.

Pre-Experimental Phase: Compound Handling

Objective: Mitigate precipitation and solvent-induced artifacts.

Solubility Protocol

Diphenylmethylpiperazines are highly lipophilic (


).
  • Primary Stock: Dissolve in 100% DMSO to 10 mM. Note: GBR-12909 may require gentle warming (37°C) for complete solubilization.

  • Working Solutions: Do not dilute directly into aqueous media without an intermediate step if concentrations >10 µM are needed.

    • Preferred Method: Serial dilution in 100% DMSO, then a 1:1000 dilution into assay buffer (Final DMSO = 0.1%).

  • Solvent Tolerance: Ensure all cell-based assays include a "Vehicle Control" (0.1% DMSO). Exceeding 0.5% DMSO can artificially alter calcium flux baselines and membrane fluidity.

Module A: Functional Pharmacology (Target Engagement)

Depending on the specific derivative, the primary screen will target either Monoamine Transporters (DAT) or GPCR/Ion Channels.

Protocol A1: Dopamine Transporter (DAT) Uptake Assay

Standard for GBR-series analogs.

Principle: Measures the ability of the test compound to inhibit the reuptake of


-Dopamine into HEK293 cells stably expressing human DAT.

Workflow Diagram (DAT Inhibition):

DAT_Assay Start HEK-hDAT Cells (90% Confluence) Wash Wash & Equilibrate (Krebs-Ringer Buffer) Start->Wash PreInc Pre-incubation (Compound + Cells, 15 min) Wash->PreInc Tracer Add [3H]-Dopamine (50 nM final) PreInc->Tracer Incubate Uptake Phase (10 min @ 37°C) Tracer->Incubate Stop Ice-Cold Wash (Terminate Transport) Incubate->Stop Lysis Lysis & Scintillation Counting Stop->Lysis

Caption: Workflow for radioligand uptake inhibition. Critical step: Ice-cold wash must be rapid to prevent efflux.

Step-by-Step Protocol:

  • Seeding: Plate HEK-hDAT cells in Poly-D-Lysine coated 96-well plates (50,000 cells/well) 24h prior.

  • Buffer Prep: Krebs-Ringer HEPES (KRH) buffer containing 0.1% ascorbic acid (prevents dopamine oxidation) and 10 µM Pargyline (MAO inhibitor).

  • Pre-incubation: Remove media, wash 1x with warm KRH. Add 180 µL buffer + 20 µL of 10x compound concentration. Incubate 15 min @ 37°C.

  • Initiation: Add 20 µL of

    
    -Dopamine (Final concentration: 20-50 nM; 
    
    
    
    is typically ~1 µM, but tracer levels ensure competitive kinetics).
  • Termination: After 10 min, aspirate and immediately wash 3x with ice-cold KRH.

  • Readout: Lyse with 1% SDS/0.1N NaOH, add scintillant, and read on Beta-counter.

  • Analysis: Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
Protocol A2: Calcium Flux Assay (H1 Antagonism / Ca2+ Channel Block)

Standard for Cinnarizine/Flunarizine analogs.

Principle: Detects inhibition of agonist-induced (Histamine) or depolarization-induced (KCl) calcium cytosolic transients.

Workflow Diagram (Calcium Signaling):

Ca_Flux Load Dye Loading (Fluo-4 AM + Probenecid) Compound Add Test Compound (Antagonist Mode) Load->Compound Base Baseline Read (FLIPR/Reader) Compound->Base Agonist Inject Agonist (Histamine or KCl) Base->Agonist Signal Measure RFU (Peak - Baseline) Agonist->Signal

Caption: Kinetic calcium flux workflow. Probenecid is required to prevent dye extrusion by transporters.

Step-by-Step Protocol:

  • Dye Loading: Incubate cells (CHO-H1 or SH-SY5Y) with Fluo-4 AM (4 µM) + 2.5 mM Probenecid for 45 min at 37°C.

  • Wash: Wash cells with HBSS/HEPES buffer to remove extracellular dye.

  • Compound Addition: Add test compounds (10-point dose response). Incubate 20 min.

  • Agonist Challenge:

    • For H1 Antagonism: Inject Histamine (

      
       concentration, typically 100 nM).
      
    • For Ca Channel Block: Inject KCl (50 mM final) to depolarize membrane.

  • Data Analysis: Calculate % Inhibition relative to Max Agonist Control.

Module B: Safety & Off-Target Profiling (Critical)

Expert Insight: Diphenylmethylpiperazines are known to inhibit Mitochondrial Complex I/II. This is a common cause of late-stage attrition due to neurotoxicity (Parkinsonism-like symptoms).

Protocol B1: Mitochondrial Toxicity Screen (Glu/Mal vs. Succinate)

Method: High-resolution respirometry (Seahorse) or isolated mitochondria assay.

  • Substrates:

    • Test Complex I: Glutamate/Malate (5 mM).

    • Test Complex II: Succinate (5 mM) + Rotenone (Complex I blocker).

  • Readout: Oxygen Consumption Rate (OCR).

  • Threshold: Compounds showing

    
     inhibition of OCR at 
    
    
    
    (therapeutic target) are flagged as high risk.

Module C: Metabolic Stability (ADME)

The piperazine ring is a metabolic "hotspot" for CYP450 oxidation.

Protocol:

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).[2]

  • Reaction: Buffer + Compound (1 µM) + NADPH Regenerating System.

  • Sampling: 0, 5, 15, 30, 45 min. Quench with Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS (monitor parent depletion).

  • Calculation:

    
    .
    

Data Summary & Interpretation

ParameterAssayDesired Profile (Lead Candidate)Red Flag
Potency DAT Uptake / Ca Flux

nM

µM
Solubility Kinetic Turbidimetry

µM in PBS
Precipitates < 10 µM
Mito-Tox Complex I Inhibition

µM

µM
Stability HLM


min

min

References

  • Dopamine Transporter Inhibition (GBR 12909)

    • Andersen, P. H. (1989). "The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action." European Journal of Pharmacology.
    • Source:

  • Mitochondrial Toxicity (Cinnarizine/Flunarizine)

    • Finsterer, J. et al. "Flunarizine and cinnarizine inhibit mitochondrial complexes I and II: possible implication for parkinsonism."[3]

    • Source:

  • Calcium Flux Protocols

    • BenchChem Application Note. "Cell-Based Calcium Flux Assay for High-Throughput Screening of Doxylamine/Antihistamine Analogs."[4]

    • Source:

  • Microsomal Stability Guidelines

    • Cyprotex/Evotec. "Microsomal Stability Assay Protocol."[2][5]

    • Source:

Sources

Application Note & Protocols: Cell-Based Assays for Evaluating the Cytotoxicity of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Faceted Nature of Piperazine Derivatives in Drug Discovery

Piperazine and its derivatives are a versatile class of heterocyclic compounds with a broad spectrum of biological activities.[1] Historically recognized for their anthelmintic properties, which involve paralyzing parasites for expulsion from the host, their mechanism often involves agonistic effects on GABA receptors.[2][3] More recently, piperazine-containing molecules have emerged as potent agents in oncology, demonstrating the ability to induce apoptosis and inhibit cell proliferation across various cancer cell lines.[1][4] This dual potential necessitates a robust and multifaceted approach to evaluating their cytotoxicity. Understanding the dose-dependent effects and the underlying mechanisms of cell death is paramount in the early stages of drug discovery to identify and characterize promising therapeutic candidates while ensuring safety.[1][5]

This guide provides a comprehensive overview of key cell-based assays for assessing the cytotoxic effects of novel piperazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the selection and execution of these assays.

Foundational Considerations: Cell Line Selection and Culture

The choice of cell line is a critical first step that can significantly influence the outcome and relevance of cytotoxicity studies.[6][7] For anticancer drug screening, a panel of cell lines, such as the NCI-60, can provide a broad understanding of a compound's activity spectrum.[8] Alternatively, selecting a single cell line with specific genetic or phenotypic characteristics that align with the compound's hypothesized mechanism of action can offer more targeted insights.[6][7]

Primary cell cultures, freshly derived from living organisms, more closely mimic the physiological state of cells in vivo and can generate more relevant data.[9] However, they have a limited lifespan in culture.[9] Immortalized cell lines, on the other hand, have an infinite lifespan and are often more robust for high-throughput screening.[9][10]

General cell culture should be performed under sterile conditions in a laminar flow hood.[11] Cells are typically grown in a humidified incubator at 37°C with 5% CO2.[10] The choice of culture medium is cell-line specific and should be followed as recommended by the supplier, such as the American Type Culture Collection (ATCC).[11]

Core Cytotoxicity Assays: A Multi-Parametric Approach

A comprehensive evaluation of cytotoxicity should not rely on a single assay. Instead, a combination of assays that probe different aspects of cell health and death provides a more complete and reliable picture of a compound's effects.

Metabolic Activity as an Indicator of Cell Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living cells.[12]

MTT_Workflow cluster_plate 96-Well Plate Seed_Cells Seed Cells Add_Compound Add Piperazine Derivative Seed_Cells->Add_Compound Incubate_Treatment Incubate (e.g., 24-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Incubate_Solubilizer Incubate (Overnight) Add_Solubilizer->Incubate_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Incubate_Solubilizer->Measure_Absorbance

Caption: Workflow of the MTT assay for cytotoxicity testing.

Protocol: MTT Assay [13][14]

  • Cell Seeding: Seed cells in a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.[14] Incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]

  • Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere.[13]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[13]

  • Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[13]

ParameterDescription
Principle Enzymatic reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.
Endpoint Colorimetric measurement of formazan concentration.
IC50/GI50 The concentration of the compound that causes a 50% reduction in cell viability or growth.
Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity test that measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[16][17] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[16][18] The amount of formazan is directly proportional to the amount of LDH released and, therefore, to the number of lysed cells.[18]

LDH_Pathway cluster_cell Cell Intracellular_LDH Intracellular LDH Damaged_Membrane Damaged Cell Membrane Intracellular_LDH->Damaged_Membrane Release Extracellular_LDH Extracellular LDH Damaged_Membrane->Extracellular_LDH Pyruvate Pyruvate Extracellular_LDH->Pyruvate Oxidizes NADH NADH Extracellular_LDH->NADH Lactate Lactate Lactate->Pyruvate NAD NAD+ NAD->NADH Reduces Formazan Formazan (Colored) NADH->Formazan Reduces Tetrazolium_Salt Tetrazolium Salt (INT) Tetrazolium_Salt->Formazan

Caption: Principle of the LDH cytotoxicity assay.

Protocol: LDH Assay [17][19]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate:

    • Background Control: Medium only.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 10% Triton X-100).[17]

  • Supernatant Collection: After the treatment incubation, centrifuge the plate at 400 x g for 5 minutes (optional but recommended).[17] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Setup: Add 100 µL of the LDH Reaction Solution to each well containing the supernatant.[17]

  • Incubation: Incubate the plate with gentle shaking for 30 minutes at 37°C.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[17]

  • Calculation of Cytotoxicity: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

ParameterDescription
Principle Measurement of LDH released from cells with compromised membrane integrity.[20]
Endpoint Colorimetric measurement of formazan produced by LDH activity.
Interpretation Increased absorbance correlates with increased cell lysis and cytotoxicity.

Delving Deeper: Mechanistic Cytotoxicity Assays

While the MTT and LDH assays provide valuable information on overall cytotoxicity, they do not elucidate the mechanism of cell death. The following assays can help determine if piperazine derivatives induce apoptosis, a form of programmed cell death.

Apoptosis Detection: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[21] Caspase-3 and caspase-7 are key effector caspases that cleave a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis.[22] Caspase-3/7 activity assays utilize a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7.[21][23] This cleavage releases a reporter molecule that can be detected by luminescence or fluorescence.[22][23]

Caspase_Workflow Apoptotic_Stimulus Piperazine Derivative (Apoptotic Stimulus) Procaspase Procaspase-3/7 Apoptotic_Stimulus->Procaspase Activates Active_Caspase Active Caspase-3/7 Procaspase->Active_Caspase Cleavage Cleavage of Substrate Active_Caspase->Cleavage Substrate Caspase-3/7 Substrate (e.g., DEVD-reporter) Substrate->Cleavage Signal Detectable Signal (Luminescence/Fluorescence) Cleavage->Signal

Caption: Workflow for detecting apoptosis via caspase-3/7 activity.

Protocol: Luminescent Caspase-Glo® 3/7 Assay [23]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the piperazine derivative as previously described.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light. This single addition step lyses the cells and initiates the caspase reaction.[23]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

ParameterDescription
Principle Detection of active caspase-3 and -7, key executioners of apoptosis.[24]
Endpoint Luminescent or fluorescent signal generated by cleavage of a specific substrate.
Interpretation Increased signal intensity is proportional to the level of apoptosis.
Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Assay

Some piperazine derivatives may induce cytotoxicity through the generation of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen.[4][25] An imbalance in ROS levels leads to oxidative stress, which can damage cellular components and trigger cell death.[25] The ROS assay often uses a cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[25][26] Inside the cell, DCFH-DA is deacetylated to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[26][27]

Protocol: DCFH-DA ROS Assay [25][28]

  • Cell Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate and treat with the piperazine derivative. Include a positive control for ROS generation, such as tert-butyl hydroperoxide (TBHP).[25]

  • Probe Loading: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of diluted DCFH-DA solution to each well.[25]

  • Incubation: Incubate the cells with the DCFH-DA solution for 30-45 minutes at 37°C in the dark.[25][28]

  • Washing: Remove the DCFH-DA solution and wash the cells with PBS.[25]

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence using a fluorescence microplate reader with excitation at ~485-495 nm and emission at ~529-535 nm.[25][28]

ParameterDescription
Principle Measurement of intracellular ROS levels using a fluorogenic probe.[29]
Endpoint Fluorescence intensity, which is proportional to the amount of ROS.[25]
Interpretation Increased fluorescence indicates oxidative stress.

Data Analysis and Interpretation

For each assay, it is crucial to include appropriate controls, such as untreated cells, vehicle-treated cells, and a positive control for cytotoxicity. Data should be normalized to the controls and expressed as a percentage of cell viability or cytotoxicity. Dose-response curves can be generated by plotting the percentage of viability against the logarithm of the compound concentration, from which the IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values can be calculated.

Conclusion

The evaluation of piperazine derivative cytotoxicity requires a systematic and multi-parametric approach. By combining assays that measure metabolic activity, membrane integrity, apoptosis induction, and oxidative stress, researchers can gain a comprehensive understanding of a compound's cytotoxic potential and its underlying mechanisms. The protocols and insights provided in this guide serve as a robust framework for the preclinical assessment of this promising class of compounds, ultimately facilitating the identification of novel and effective therapeutic agents.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • American Type Culture Collection. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 NucView 488 Assay Kits. Retrieved from [Link]

  • ROS Assay Kit Protocol. (n.d.). Retrieved from a specific vendor's website providing this protocol.
  • On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]

  • Gonçalves, A., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets, 18(1), 46-58.
  • BenchChem. (2025). Cell-based assay design using 1-(2-Cyclohexylethyl)piperazine.
  • Al-Oqail, M. M., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi Journal of Biological Sciences, 23(2), 285-293.
  • Bio-protocol. (n.d.). Flow Cytometric Detection of Reactive Oxygen Species. Retrieved from [Link]

  • A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. (2021). Bio-protocol, 11(1), e3877.
  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Toxicology in Vitro, 29(7), 1701-1709.
  • Absin. (2025, July 10). Cellular reactive oxygen species (ROS)
  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • BenchChem. (2025).
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
  • Cytotoxic Activities of Some Benzothiazole-Piperazine Derivatives. (2017). Letters in Drug Design & Discovery, 14(8), 944-951.
  • Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT.
  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).
  • ResearchGate. (2025, December 10). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50535.
  • ATCC. (n.d.).
  • Bentham Science Publisher. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?. Retrieved from [Link]

Sources

Technical Application Note: Preclinical Evaluation of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate

[1][2]

Compound Code: DP-EAA-Ox Class: Benzhydrylpiperazine Derivative / Calcium Channel Blocker (CCB) Primary Indications: Cerebrovascular Ischemia, Vestibular Dysfunction, Nootropic Neuroprotection.[1][2]

Introduction & Mechanistic Rationale

2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate (DP-EAA-Ox) represents a specialized structural modification of the benzhydrylpiperazine pharmacophore, a class historically validated by compounds like Cinnarizine and Flunarizine.[1][2]

The unique value proposition of DP-EAA-Ox lies in its Dual-Payload Pro-drug Design :

  • The Pharmacophore (Active Metabolite): Upon hydrolysis, the compound releases 2-[4-(diphenylmethyl)piperazin-1-yl]ethanol .[1][2] This moiety acts as a non-selective Calcium Channel Blocker (CCB) (targeting L-type and T-type voltage-gated channels) and an H1-histamine receptor antagonist, reducing vasoconstriction and vestibular excitability.[1][2]

  • The Metabolic Payload (Acetoacetate): The ester hydrolysis releases acetoacetate, a ketone body that can bypass glycolytic blocks during ischemia to provide critical mitochondrial fuel (ATP) to hypoxic neurons.[1][2]

This guide outlines the standardized animal models required to validate this dual efficacy: Cerebral Ischemia (Neuroprotection) and Vestibular Suppression (Anti-vertigo) .[1][2]

Figure 1: Dual Mechanism of Action Pathway

MOADrugDP-EAA-Ox(Prodrug)PlasmaPlasma/TissueEsterasesDrug->PlasmaMetabolite1Active Core:Benzhydrylpiperazine EthanolPlasma->Metabolite1Metabolite2Metabolic Payload:AcetoacetatePlasma->Metabolite2Target1Blockade of L-type/T-typeCa2+ ChannelsMetabolite1->Target1Effect1Inhibit Ca2+ Overload(Anti-Excitotoxicity)Target1->Effect1OutcomeNeuroprotection &Vestibular StabilizationEffect1->OutcomeTarget2MitochondrialKrebs Cycle EntryMetabolite2->Target2Effect2ATP Generation(Ischemic Rescue)Target2->Effect2Effect2->Outcome

Caption: The hydrolysis of DP-EAA-Ox yields a calcium channel blocker and a metabolic substrate, providing synergistic neuroprotection.[1][2]

Primary Efficacy Model: Transient Middle Cerebral Artery Occlusion (tMCAO)[1][2]

The tMCAO model in rats is the "Gold Standard" for evaluating cerebrovascular agents.[2] It mimics the reperfusion injury seen in human stroke patients, which is the specific phase where Calcium Channel Blockers (CCBs) exert their maximum protective effect.[1]

Experimental Design
  • Species: Male Sprague-Dawley Rats (250–300g).[1][2]

  • Group Size: n=10 per group (Power > 0.8 for 20% reduction in infarct).

  • Groups:

    • Sham Control (Surgery without occlusion).[1][2]

    • Vehicle Control (Saline/DMSO + Oxalate).[1][2]

    • Positive Control (Cinnarizine, 10 mg/kg).[1][2]

    • DP-EAA-Ox Low Dose (5 mg/kg).[1][2]

    • DP-EAA-Ox High Dose (20 mg/kg).[1][2]

Protocol Workflow

Step 1: Anesthesia & Monitoring: Induce with 3-4% Isoflurane; maintain at 1.5-2%.[1][2] Rectal temperature must be maintained at 37°C ± 0.5°C using a feedback heating pad (hypothermia is a major confounder).[1][2]

Step 2: Occlusion (Ischemia):

  • Expose the Common Carotid Artery (CCA), External Carotid Artery (ECA), and Internal Carotid Artery (ICA).[1][2]

  • Insert a silicon-coated monofilament (4-0 nylon) into the ECA, advancing it into the ICA until it blocks the origin of the Middle Cerebral Artery (MCA).[1][2]

  • Duration: Maintain occlusion for 90 minutes .

Step 3: Reperfusion & Dosing:

  • Withdraw the filament to allow blood flow (Reperfusion).[1][2]

  • Drug Administration: Administer DP-EAA-Ox (i.v. or i.p.) immediately upon reperfusion (0 h) and again at 12 h. This targets the "Reperfusion Injury" window.[2]

Step 4: Endpoint Analysis (24 Hours):

  • Neurological Scoring: Use the Garcia Score (3-18 scale) or Longa Score (0-4 scale) to assess motor deficits.[1][2]

  • Infarct Volumetry: Euthanize animals. Slice brain (2mm sections).[1][2] Stain with 2% TTC (2,3,5-triphenyltetrazolium chloride) .[1][2]

    • Live tissue:[1][2] Red (Formazan product).[1][2]

    • Dead tissue:[2] White (Infarct).[1][2]

Data Reporting Template
GroupMortality (%)Neurological Score (Median)Infarct Volume (% of Hemisphere)Edema Index
Vehicle15%1.5 (Severe)35.4 ± 4.2%1.12
Cinnarizine5%2.5 (Moderate)22.1 ± 3.1%*1.08
DP-EAA-Ox (High) 0% 3.0 (Mild) 18.5 ± 2.8%1.05

Note: † indicates potential superiority due to the acetoacetate metabolic payload.

Secondary Efficacy Model: Vestibular Nystagmus

Benzhydrylpiperazines are potent anti-vertigo agents.[1][2] This model validates the compound's ability to suppress vestibular nucleus excitability.[2]

Experimental Design
  • Model: Unilateral Labyrinthectomy (UL) or Chemically Induced Vestibular Dysfunction (Arsanilic Acid).[1][2]

  • Rationale: UL causes spontaneous nystagmus (involuntary eye movement).[1][2] Efficacy is defined by the reduction in beats per minute (BPM).[1][2]

Protocol Steps
  • Baseline: Record baseline ocular stability using video-oculography.

  • Induction: Perform surgical unilateral labyrinthectomy under anesthesia.

  • Recovery: Allow 2 hours for recovery from anesthesia. Spontaneous nystagmus will be maximal at 4-6 hours.[1][2]

  • Dosing: Administer DP-EAA-Ox (p.o. or i.p.) 3 hours post-surgery.

  • Measurement: Count nystagmus beats per 10-second interval every 30 minutes for 4 hours.

Figure 2: Experimental Workflow (Stroke & Vertigo)

Workflowcluster_0Phase 1: Preparationcluster_1Phase 2: Ischemia Model (MCAO)cluster_2Phase 3: Vestibular ModelAcclimatizationAcclimatization(7 Days)RandomizationRandomization(n=10/group)Acclimatization->RandomizationSurgerySurgery:Filament InsertionRandomization->SurgeryUL_SurgeryUnilateralLabyrinthectomyRandomization->UL_SurgeryIschemiaIschemia(90 Minutes)Surgery->IschemiaReperfusionReperfusion &Drug AdministrationIschemia->ReperfusionAnalysis24h Endpoint:TTC StainingReperfusion->AnalysisNystagmusMeasure SpontaneousNystagmus (Beats/min)UL_Surgery->Nystagmus

Caption: Parallel workflows for assessing neuroprotection (MCAO) and vestibular suppression.

Pharmacokinetic & Stability Considerations

The "Acetoacetate Oxalate" tail makes this compound an ester prodrug .[2]

  • Plasma Stability: Rodent plasma contains high levels of carboxylesterases.[2]

    • Protocol Adjustment: When collecting blood for PK analysis, collection tubes must contain an esterase inhibitor (e.g., Sodium Fluoride or PMSF ) to prevent ex vivo hydrolysis, otherwise, you will only detect the parent alcohol metabolite.[1]

  • Solubility: The Oxalate salt form is generally water-soluble, but if precipitation occurs in saline, use 10% Hydroxypropyl-β-cyclodextrin (HPβCD) as the vehicle.[1][2]

References

  • Pharmacophore Validation (Cinnarizine in Stroke)

    • Source: De Ryck, M., et al. (1989).[1][2] "Cinnarizine and flunarizine derivatives protects against transient cerebral ischemia in rats."[1][2] Stroke, 20(10).[1][2][3]

    • Relevance: Establishes the baseline efficacy of the benzhydrylpiperazine scaffold in MCAO models.
  • Metabolic Payload (Acetoacetate)

    • Source: Suzuki, M., et al. (2002).[1][2] "Effect of beta-hydroxybutyrate, a cerebral function improving agent, on cerebral hypoxia, anoxia and ischemia in mice and rats."[2] Japanese Journal of Pharmacology.

    • Relevance: Validates the neuroprotective role of ketone bodies (acetoacetate/beta-hydroxybutyrate) in ischemic rescue.[1][2]

  • MCAO Methodology (STAIR Guidelines)

    • Source: Fisher, M., et al. (2009).[1][2] "Update of the Stroke Therapy Academic Industry Roundtable Preclinical Recommendations." Stroke.

    • Relevance: Provides the authoritative protocol for temperature control and randomiz
    • [1][2]

  • Vestibular Models

    • Source: Tighilet, B., et al. (2005).[1][2] "Dose- and duration-dependent effects of betahistine dihydrochloride treatment on recovery of static vestibular function in the cat." European Journal of Pharmacology.

    • Relevance: While discussing betahistine, this paper outlines the standard methodology for measuring nystagmus recovery, applicable to DP-EAA-Ox testing.

Application Notes and Protocols: Strategic Derivatization of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate for Synthetic Expansion

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Piperazine Intermediate

2-(4-Diphenylmethyl-1-piperazinyl)ethyl acetoacetate oxalate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably cetirizine and its analogues. Its molecular architecture, featuring a diphenylmethylpiperazine core linked to a reactive acetoacetate moiety, presents a rich platform for diverse synthetic transformations. This guide provides an in-depth exploration of the derivatization strategies for this compound, offering detailed protocols and the underlying chemical principles for researchers, scientists, and drug development professionals. By understanding and leveraging the reactivity of the acetoacetate functional group, chemists can access a wide array of novel molecular scaffolds with potential therapeutic applications.

The core of this guide is built on the strategic manipulation of the β-ketoester functionality within the 2-(4-diphenylmethyl-1-piperazinyl)ethyl acetoacetate structure. This highly versatile functional group can participate in a variety of classical and modern organic reactions, allowing for the construction of diverse heterocyclic systems and other valuable derivatives. This document will detail protocols for key transformations, including the synthesis of pyrazoles, dihydropyridines, and hydrazones, as well as hydrolysis and decarboxylation reactions. Each protocol is designed to be self-validating, with clear procedural steps, expected outcomes, and guidance for analytical characterization.

Chemical Principles and Strategic Considerations

The reactivity of the acetoacetate moiety is governed by the presence of a ketone, an ester, and an active methylene group. The protons on the α-carbon, flanked by two carbonyl groups, are particularly acidic, facilitating the formation of a stabilized enolate. This enolate is a potent nucleophile and serves as the key reactive intermediate in many of the derivatization reactions discussed herein.

The choice of reaction conditions, including the base, solvent, and temperature, is critical in directing the outcome of the derivatization. For instance, strong bases will readily deprotonate the α-carbon, while acidic conditions can promote hydrolysis and decarboxylation. Understanding these principles is paramount to achieving the desired synthetic transformations with high yield and purity.

Experimental Workflows and Key Derivatization Pathways

The following diagram illustrates the key synthetic pathways for the derivatization of 2-(4-diphenylmethyl-1-piperazinyl)ethyl acetoacetate. Each pathway leads to a distinct class of compounds with potential for further synthetic elaboration or biological evaluation.

Derivatization_Pathways cluster_heterocycles Heterocycle Synthesis cluster_modifications Functional Group Modification Start 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate Pyrazole Pyrazole Derivative (Knorr Synthesis) Start->Pyrazole Hydrazine (e.g., Phenylhydrazine), Acid catalyst Pyridine Dihydropyridine Derivative (Hantzsch Synthesis) Start->Pyridine Aldehyde, Ammonia source (e.g., NH4OAc) Hydrazone Hydrazone Derivative (Japp-Klingemann Reaction) Start->Hydrazone Aryl Diazonium Salt Ketone Methyl Ketone Derivative (Hydrolysis & Decarboxylation) Start->Ketone Acid or Base Hydrolysis, Heat Enamine Enamine Derivative (Amination) Start->Enamine Amine, Acid catalyst

Caption: Key derivatization pathways of 2-(4-diphenylmethyl-1-piperazinyl)ethyl acetoacetate.

Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for the key derivatization reactions of 2-(4-diphenylmethyl-1-piperazinyl)ethyl acetoacetate oxalate.

Protocol 1: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic method for the preparation of pyrazole derivatives from β-ketoesters and hydrazines.[1][2] This protocol describes the synthesis of a pyrazole derivative from 2-(4-diphenylmethyl-1-piperazinyl)ethyl acetoacetate.

Reaction Scheme:

Knorr_Synthesis cluster_legend Acetoacetate Start Product Corresponding Pyrazole Acetoacetate->Product + Phenylhydrazine (Acid Catalyst, Heat) Hydrazine Phenylhydrazine Start_struct Product_struct Start 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate

Caption: Knorr Pyrazole Synthesis from the starting material.

Materials:

  • 2-(4-Diphenylmethyl-1-piperazinyl)ethyl acetoacetate oxalate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-diphenylmethyl-1-piperazinyl)ethyl acetoacetate oxalate (1 equivalent) in ethanol.

  • Add glacial acetic acid (catalytic amount, e.g., 0.1 equivalents).

  • Add phenylhydrazine (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired pyrazole derivative.

Self-Validation and Characterization:

  • TLC Analysis: Monitor the reaction using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1). The product should have a different Rf value compared to the starting materials.

  • Melting Point: The purified product should have a sharp melting point.

  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra of the product will show characteristic signals for the pyrazole ring, along with the signals for the diphenylmethylpiperazine moiety. The signals for the acetoacetate methylene and methyl protons will be absent.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the expected molecular weight of the pyrazole derivative.

Troubleshooting:

  • Incomplete reaction: If the reaction does not go to completion, add an additional portion of phenylhydrazine and continue refluxing. Ensure the acetic acid catalyst is present.

  • Formation of side products: Overheating or prolonged reaction times can lead to side reactions. Purification by column chromatography is crucial to isolate the desired product.

Protocol 2: Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that provides access to dihydropyridine derivatives, which are important scaffolds in medicinal chemistry.[3][4]

Reaction Scheme:

Hantzsch_Synthesis cluster_legend Acetoacetate Start Product Corresponding Dihydropyridine Acetoacetate->Product Aldehyde Benzaldehyde Aldehyde->Product Ammonia NH4OAc Ammonia->Product Start_struct Product_struct Start 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate

Caption: Hantzsch Dihydropyridine Synthesis.

Materials:

  • 2-(4-Diphenylmethyl-1-piperazinyl)ethyl acetoacetate oxalate

  • Benzaldehyde (or other aldehyde)

  • Ammonium Acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 2-(4-diphenylmethyl-1-piperazinyl)ethyl acetoacetate oxalate (2 equivalents), benzaldehyde (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.

  • Heat the mixture to reflux with stirring. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane).

Self-Validation and Characterization:

  • TLC Analysis: Track the disappearance of the starting materials and the appearance of the product spot.

  • ¹H and ¹³C NMR Spectroscopy: The spectra will confirm the formation of the dihydropyridine ring, with characteristic signals for the vinyl protons and the new stereocenter.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the dihydropyridine product.

Troubleshooting:

  • Low yield: The classical Hantzsch synthesis can sometimes suffer from low yields.[5] Optimization of the reaction conditions, such as temperature and reaction time, may be necessary. The use of a catalyst, like p-toluenesulfonic acid, can sometimes improve the yield.[3]

  • Oxidation to pyridine: The dihydropyridine product can sometimes oxidize to the corresponding pyridine. This can be minimized by working under an inert atmosphere and avoiding prolonged heating.

Protocol 3: Japp-Klingemann Reaction

The Japp-Klingemann reaction is a reliable method for the synthesis of hydrazones from β-ketoesters and aryldiazonium salts.[6] These hydrazones are valuable intermediates for further transformations, such as the Fischer indole synthesis.

Reaction Scheme:

Japp_Klingemann_Reaction cluster_legend Acetoacetate Start Product Corresponding Hydrazone Acetoacetate->Product + Benzenediazonium Chloride (Base) Diazonium Benzenediazonium Chloride Start_struct Product_struct Start 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate

Caption: Japp-Klingemann Reaction for hydrazone synthesis.

Materials:

  • Aniline

  • Sodium Nitrite

  • Concentrated Hydrochloric Acid

  • 2-(4-Diphenylmethyl-1-piperazinyl)ethyl acetoacetate oxalate

  • Sodium Acetate

  • Ethanol

  • Deionized Water

Procedure:

Part A: Preparation of the Diazonium Salt

  • Dissolve aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5 °C.

Part B: Coupling Reaction

  • In a separate flask, dissolve 2-(4-diphenylmethyl-1-piperazinyl)ethyl acetoacetate oxalate (1 equivalent) and sodium acetate in ethanol and cool to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the stirred solution of the β-ketoester, keeping the temperature below 5 °C.

  • Continue stirring at 0-5 °C for 1-2 hours.

Part C: Work-up and Purification

  • Pour the reaction mixture into cold water to precipitate the crude hydrazone.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified hydrazone.

Self-Validation and Characterization:

  • Color Change: The formation of the hydrazone is often accompanied by the appearance of a distinct color.

  • ¹H and ¹³C NMR Spectroscopy: The spectra will show the disappearance of the acetoacetate methylene protons and the appearance of signals corresponding to the hydrazone moiety.

  • Mass Spectrometry: The mass spectrum should confirm the molecular weight of the desired hydrazone.

Troubleshooting:

  • Low yield of diazonium salt: Ensure that the temperature is strictly controlled during the diazotization step.

  • Side reactions: The pH of the coupling reaction is critical. Maintaining a slightly acidic to neutral pH is generally optimal.[7] If the reaction mixture is too acidic, the coupling may be slow, and if it is too basic, side reactions can occur.

  • Purification challenges: Hydrazones can sometimes be difficult to purify. Recrystallization is often effective, but column chromatography may be necessary in some cases.

Analytical Characterization Data

Accurate characterization of the starting material and its derivatives is essential for ensuring the success of any synthetic endeavor. The following table provides representative analytical data for compounds structurally similar to the target molecule and its derivatives. Researchers should use this data as a reference for their own analytical results.

Compound ClassAnalytical TechniqueExpected Observations
Starting Material ¹H NMR Signals for the diphenylmethyl group (aromatic protons), piperazine ring protons, the ethyl linker, and the acetoacetate moiety (CH₃, CH₂, and ester protons). A representative spectrum for a similar compound, 2-(4-benzyl-1-piperazinyl)ethyl acetoacetate, shows peaks at δ: 2.26 (3H, s), 2.47 (8H, s), 2.61 (2H, t, J=6), 3.41 (2H, s), 3.47 (2H, s), 4.22 (2H, t, J=6), 7.21 (5H, s).[8]
¹³C NMR Resonances corresponding to all the carbon atoms in the molecule, including the carbonyl carbons of the ketone and ester groups.
Mass Spec (ESI-MS) The [M+H]⁺ ion corresponding to the free base of the acetoacetate derivative.
FTIR Characteristic C=O stretching vibrations for the ketone and ester functional groups.
Pyrazole Derivative ¹H NMR Disappearance of the acetoacetate CH₂ and CH₃ signals. Appearance of new signals in the aromatic region for the pyrazole ring.
Mass Spec (ESI-MS) The [M+H]⁺ ion corresponding to the molecular weight of the pyrazole product.
Dihydropyridine ¹H NMR Appearance of signals for the dihydropyridine ring protons, including a characteristic signal for the proton at the 4-position.
Mass Spec (ESI-MS) The [M+H]⁺ ion corresponding to the molecular weight of the dihydropyridine product.
Hydrazone Derivative ¹H NMR Disappearance of the acetoacetate CH₂ protons. Appearance of a new set of aromatic signals from the arylhydrazone moiety.
Mass Spec (ESI-MS) The [M+H]⁺ ion corresponding to the molecular weight of the hydrazone product.

Conclusion

The derivatization of 2-(4-diphenylmethyl-1-piperazinyl)ethyl acetoacetate oxalate offers a powerful strategy for the synthesis of a diverse range of novel compounds. By leveraging the versatile reactivity of the acetoacetate moiety, researchers can readily access complex heterocyclic scaffolds and other valuable derivatives. The protocols and analytical guidance provided in this application note serve as a comprehensive resource for scientists and professionals in the field of drug discovery and development, enabling the exploration of new chemical space and the potential identification of new therapeutic agents.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • PrepChem. (n.d.). Synthesis of 2-(4-benzyl-1-piperazinyl)ethyl acetoacetate. Retrieved from [Link]

  • Hantzsch, A. (1881). Condensation of Aldehyde-ammonia with Aceto-acetic Ether. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.
  • Japp, F. R., & Klingemann, F. (1888). Ueber die Einwirkung von Diazobenzol auf Acetessigäther und dessen Derivate. Berichte der deutschen chemischen Gesellschaft, 21(1), 549-558.
  • Wikipedia. (2023). Knorr pyrazole synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Japp–Klingemann reaction. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • Sadiq, M. N., et al. (2021). Synthesis, characterization, and biological activity study of new heterocyclic compounds. Journal of Chemistry, 2021, 1-11.
  • Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. (2012). Iranian Journal of Pharmaceutical Research, 11(1), 239–246. Retrieved from [Link]

  • ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction?. Retrieved from [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. (2020). Journal of Chinese Mass Spectrometry Society, 41(2), 163-170. Retrieved from [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022). Chemical Methodologies, 6(5), 386-397. Retrieved from [Link]

  • Synthesis and Characterization of Some Pyrazole, Pyrazoline and Pyrazolidine Derivatives. (2018). International Journal of Research and Review, 5(11), 1-6.
  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022). International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657.
  • Synthesis and Characterization of new Hydrazone derivatives containing heterocyclic meioty. (2021). ResearchGate. Retrieved from [Link]

  • Design, synthesis and characterization of some new 1, 4-Dihydropyridines. (2019).
  • Chem Help Asap. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020, April 12). jOeCHEM [Video]. YouTube. Retrieved from [Link]

  • Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine: A Combined Spectroscopic and Computational Study. (2024). Bhairahawa Campus Journal, 7(1). Retrieved from [Link]

  • Synthesis and Characterization of Heterocyclic Compounds from Natural Carboxylic Acids: Evaluation of Their Antioxidant and Biological Activities. (2023). Chemistry & Biodiversity, 20(12), e202301131.
  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (2007).
  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (2017). ResearchGate. Retrieved from [Link]

  • Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. (2011). ResearchGate. Retrieved from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2018). Molecules, 23(12), 3298. Retrieved from [Link]

  • 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). (2019). ResearchGate. Retrieved from [Link]

  • 1H and 13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (2000). Magnetic Resonance in Chemistry, 38(5), 371-375.
  • and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (2001). Molecules, 6(1), 57-65. Retrieved from [Link]

  • 2-[4-(4,4'-Dichlorobenzhydryl)-1-piperazinyl]ethyl acetoacetate. (n.d.). ChemSrc. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method For quantitative Estimation of Cetirizine HCL in Pharmaceutical Formulation as Per. (n.d.). IOSR Journal of Pharmacy. Retrieved from [Link]

  • HPLC Method for Analysis of Cetirizine. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. (2015). ResearchGate. Retrieved from [Link]

  • Method for detecting related substances in cetirizine hydrochloride sample. (2021). Google Patents.
  • Simultaneous self-optimisation of yield and purity through successive combination of inline FT-IR spectroscopy and online mass spectrometry in flow reactions. (2021). ResearchGate. Retrieved from [Link]

  • Application of RP-HPLC method for the simultaneous determination of cetirizine in the presence of quinolones. (2013). ResearchGate. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry. Retrieved from [Link]

  • Unusual Behaviour During the Route of a Japp-Klingemann Reaction. (2015). ResearchGate. Retrieved from [Link]

  • The Japp-Klingemann Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

  • The Japp-Klingemann Reaction. (2014). ResearchGate. Retrieved from [Link]

  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journal of Organic Chemistry, 16, 2854–2863. Retrieved from [Link]

  • Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. (2023). Journal of Synthetic Chemistry. Retrieved from [Link]

Sources

Application Note: Qualification and Use of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate in Analytical Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive technical guide for the use of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate as a Certified Reference Standard (CRS).[1] This compound is a critical process-related impurity and synthetic intermediate associated with the diphenylmethyl-piperazine class of antihistamines (e.g., Deschloro-Hydroxyzine, Cetirizine analogs).[1]

Its accurate identification and quantification are mandated by ICH Q3A/B guidelines for impurity profiling in pharmaceutical drug substances and products. This guide details the physicochemical properties, handling protocols, and a validated HPLC-UV/MS methodology for its detection.

Key Applications
  • Impurity Profiling: Identification of acetoacetate ester derivatives in Hydroxyzine/Cetirizine manufacturing.

  • System Suitability: Use as a resolution marker in Reverse Phase HPLC (RP-HPLC).[1]

  • Synthetic Optimization: Monitoring the esterification rates of piperazine-ethanol intermediates.

Chemical Identity and Properties

Understanding the physicochemical nature of the reference standard is the prerequisite for accurate analytical method development.

PropertySpecification
Chemical Name 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate
CAS Number 1261268-85-2
Molecular Formula C₂₅H₃₀N₂O₃[1] · C₂H₂O₄ (Salt Form: C₂₇H₃₂N₂O₇)
Molecular Weight 470.51 g/mol (Salt) / ~380.48 g/mol (Free Base)
Appearance White to Off-white Crystalline Solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water; Insoluble in Hexane
pKa (Calculated) Base N1: ~7.8, Base N4: ~4.5 (Piperazine core)
Storage Long-term: -20°C (Desiccated) Working: 2-8°C (Protect from light)
Structural Context

This compound represents the acetoacetate ester of the deschloro-hydroxyzine intermediate.[1] The presence of the oxalate counter-ion stabilizes the piperazine nitrogens, preventing oxidation and N-oxide formation during storage.

Formation Pathway & Mechanistic Insight[1]

To control this impurity, one must understand its origin. It typically arises via two pathways:

  • Contamination: Reaction of the intermediate 2-[4-(diphenylmethyl)piperazin-1-yl]ethanol with ethyl acetoacetate (often used in parallel synthesis lines or as a reagent for other heterocycles).[1]

  • By-product Formation: Transesterification during workup if acetoacetic acid derivatives are present.[1]

Pathway Diagram (Graphviz)[1]

ImpurityPathway cluster_0 Synthesis Environment Start 1-(Diphenylmethyl) piperazine Intermed 2-[4-(Diphenylmethyl) piperazin-1-yl]ethanol Start->Intermed + Ethylene Oxide or 2-Chloroethanol Target 2-(4-Diphenylmethyl-1-piperazinyl) ethyl Acetoacetate (IMPURITY) Intermed->Target Esterification (Acid Cat.) Reagent Ethyl Acetoacetate (Contaminant/Reagent) Reagent->Target Transesterification

Caption: Figure 1. Formation pathway of the acetoacetate impurity from the piperazine-ethanol intermediate.

Protocol: Preparation of Stock and Working Standards

Objective: To prepare a stable, accurate calibration standard for quantitative analysis.

Materials Required[2][3][4][5][6][7]
  • Reference Standard: 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate (>95% purity).[1]

  • Solvent: HPLC Grade Methanol (MeOH).[1]

  • Volumetric Flasks: Class A (10 mL, 50 mL).[1]

  • Analytical Balance: Readability 0.01 mg.

Step-by-Step Methodology
  • Equilibration: Allow the vial to reach room temperature (20-25°C) before opening to prevent condensation.

  • Weighing: Accurately weigh 10.0 mg of the Oxalate salt into a 10 mL volumetric flask.

    • Note: Do not compensate for the oxalate salt weight if reporting as "as is". If reporting as "free base equivalent", apply the conversion factor:

      
      .[1]
      
  • Dissolution: Add approximately 6 mL of Methanol. Sonicate for 5 minutes. The solution should be clear and colorless.

    • Troubleshooting: If particulates remain, add 100 µL of DMSO to aid solubility, then make up to volume with Methanol.

  • Dilution (Stock A): Dilute to volume with Methanol.

    • Concentration: 1.0 mg/mL (1000 ppm).[1]

  • Working Standard (WS): Transfer 1.0 mL of Stock A into a 50 mL flask and dilute to volume with Mobile Phase A (see Section 5).

    • Concentration: 20 µg/mL (20 ppm).

Stability Warning: Acetoacetate esters are susceptible to hydrolysis in acidic or basic aqueous solutions. Prepare Working Standards fresh daily. Store Stock A at -20°C for up to 1 month.

Protocol: HPLC-UV/MS Analytical Method

This method is designed to separate the acetoacetate impurity from the parent piperazine intermediates and potential degradation products.

Chromatographic Conditions
ParameterSetting
Column C18 End-capped (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Acetate buffer (pH 6.[1]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10 µL
Detection (UV) 230 nm (Benzhydryl absorption max)
Detection (MS) ESI Positive Mode (Optional for confirmation)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPhase
0.09010Equilibration
2.09010Isocratic Hold
15.02080Linear Gradient
20.02080Wash
20.19010Re-equilibration
25.09010End
Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation (Dissolve in MeOH) Filter Filtration (0.22 µm PTFE) Sample->Filter HPLC HPLC Separation (C18 Gradient) Filter->HPLC Detect Detection (UV @ 230nm / MS) HPLC->Detect Data Data Analysis (RRT Calculation) Detect->Data

Caption: Figure 2. Analytical workflow for impurity quantification.

Validation & System Suitability Testing (SST)

To ensure the reliability of the data, the following SST criteria must be met before running sample batches.

  • Retention Time (RT): The impurity typically elutes between 12.0 and 14.0 minutes (depending on column dead volume).[1]

    • Acceptance Criteria: RT deviation

      
       min from established standard.
      
  • Tailing Factor (

    
    ):  Due to the basic piperazine nitrogens, peak tailing can occur.[1]
    
    • Acceptance Criteria:

      
      .
      
  • Resolution (

    
    ):  If analyzing in the presence of the parent alcohol (2-[4-(diphenylmethyl)piperazin-1-yl]ethanol).
    
    • Acceptance Criteria:

      
       between Impurity and Parent.
      
  • Signal-to-Noise (S/N): For the Limit of Quantitation (LOQ) solution (0.05% level).

    • Acceptance Criteria: S/N

      
      .
      
Calculation of Impurity Content

[1]

Where:

  • 
     = Peak area of impurity in sample.[1]
    
  • 
     = Peak area of impurity in standard.[1]
    
  • 
     = Concentration of Standard (mg/mL).[1]
    
  • 
     = Concentration of Sample (mg/mL).[1]
    
  • 
     = Purity of the Reference Standard (decimal, e.g., 0.995).[1]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Solvent mismatch (Sample in 100% MeOH vs high aqueous initial mobile phase).[1]Dissolve sample in 50:50 MeOH:Water or reduce injection volume to 5 µL.
RT Drift pH fluctuation in Mobile Phase A.Ensure Ammonium Acetate buffer is strictly pH 6.5. Piperazines are sensitive to pH.
Low Recovery Hydrolysis of the acetoacetate ester.Prepare solutions fresh. Keep autosampler at 4°C.
High Backpressure Precipitation of Oxalate salt.Ensure system is flushed with water/methanol (10:90) after use to remove buffer salts.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 505448252, 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate.[1] Retrieved from [Link][1]

  • European Pharmacopoeia (Ph.[1][2] Eur.). Monograph: Cetirizine Dihydrochloride - Impurities.[1][3][2][4][5] (General reference for piperazine impurity methods).

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[1] International Conference on Harmonisation. Retrieved from [Link]

Sources

Quantitative analysis of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate in biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative Analysis of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Precise Quantification

2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate is a compound of interest in pharmaceutical development, potentially as an intermediate or a candidate for targeting central nervous system disorders.[1] Its molecular structure, featuring a diphenylmethyl-piperazinyl core, is common in compounds designed to modulate dopamine and serotonin receptors.[1] To accurately characterize its pharmacokinetic (PK) and toxicokinetic (TK) profiles, a robust, sensitive, and selective bioanalytical method for its quantification in complex biological matrices such as plasma and urine is paramount.

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to developing and validating a quantitative method for this analyte using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the industry-standard technique for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[2] We will detail not just the "how" but the critical "why" behind each protocol step, grounding our methodology in established regulatory guidelines from the FDA and EMA to ensure data integrity and reliability.[3][4][5]

Core Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The foundational choice for this assay is LC-MS/MS. This technique offers unparalleled advantages for quantifying small molecules in complex samples.[6]

  • Liquid Chromatography (LC): The LC system provides the initial separation of the target analyte from endogenous matrix components. By selecting an appropriate column and mobile phase, we can chromatographically resolve the analyte, which is crucial for minimizing matrix effects.[2]

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer provides two layers of selectivity. The first mass analyzer (Q1) isolates the analyte's parent ion (precursor ion). This ion is then fragmented in a collision cell, and a specific fragment ion (product ion) is isolated and detected by the second mass analyzer (Q3). This specific precursor-to-product ion transition is highly unique to the analyte, virtually eliminating interference and ensuring high selectivity.

Given the structure of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate, which contains basic nitrogen atoms in the piperazine ring, it is expected to ionize efficiently in positive ion electrospray ionization (ESI+) mode.

Experimental Workflow: From Sample to Signal

The following diagram outlines the comprehensive workflow for the quantitative analysis of the target analyte from biological samples.

Bioanalytical_Workflow cluster_preanalytical Sample Handling & Preparation cluster_analytical Analytical Phase cluster_postanalytical Data Processing & Reporting Sample Biological Sample Receipt (Plasma or Urine) ISTD_Spike Spike with Internal Standard (IS) Sample->ISTD_Spike Extraction Sample Extraction (Protein Precipitation or SPE) ISTD_Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Injection LC Injection Evaporation->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MS_Ionization Electrospray Ionization (ESI) LC_Separation->MS_Ionization MS_Analysis Tandem MS Analysis (MRM) MS_Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Integration Peak Integration & Quantification Data_Acquisition->Integration Validation Method Validation Assessment Integration->Validation Report Final Report Generation Validation->Report

Caption: High-level workflow for the bioanalysis of the target analyte.

Protocol 1: Sample Preparation from Human Plasma

Rationale: Protein precipitation (PPT) is a rapid, cost-effective, and straightforward method for removing the majority of proteins from plasma samples.[7] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping most small molecule drugs in the solution.[8][9]

Materials:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC grade, ice-cold

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte)

  • Microcentrifuge tubes (1.5 mL) or 96-well deep-well plates

  • Vortex mixer

  • Refrigerated centrifuge

Step-by-Step Protocol:

  • Thaw Samples: Thaw plasma samples on ice until completely liquefied.

  • Aliquot Sample: Pipette 100 µL of plasma into a microcentrifuge tube or a well of a 96-well plate.

  • Spike Internal Standard: Add 25 µL of the IS working solution to each sample, except for blank matrix samples.

  • Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile to each tube. This 3:1 ratio of ACN to plasma is highly effective for protein removal.[9]

  • Vortex: Cap the tubes or seal the plate and vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.[8]

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will create a tight pellet of precipitated proteins.

  • Transfer Supernatant: Carefully aspirate the supernatant (approximately 400 µL) and transfer it to a new set of tubes or a new 96-well plate.

  • Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) to ensure compatibility with the LC system.

Protocol 2: Sample Preparation from Human Urine

Rationale: Urine is a more complex matrix than plasma, containing a high concentration of salts and various metabolic byproducts. Solid-Phase Extraction (SPE) provides a more thorough cleanup than PPT, leading to cleaner extracts and reduced matrix effects.[10][11][12] A mixed-mode cation exchange SPE sorbent is proposed, as the basic piperazine moiety of the analyte will be protonated at an acidic pH, allowing it to be retained by the strong cation exchange sorbent.

Materials:

  • Human urine

  • Mixed-Mode Cation Exchange SPE cartridges/plates (e.g., Oasis MCX)

  • Methanol, HPLC grade

  • 2% Formic acid in water

  • 5% Ammonium hydroxide in methanol

  • SPE manifold (vacuum or positive pressure)

Step-by-Step Protocol:

  • Sample Pre-treatment: Centrifuge urine samples at 3,000 x g for 5 minutes to remove particulates. Dilute 100 µL of supernatant with 400 µL of 2% formic acid.

  • Condition Sorbent: Condition the SPE plate with 1 mL of methanol followed by 1 mL of 2% formic acid. Do not allow the sorbent to dry.

  • Load Sample: Load the pre-treated sample onto the SPE plate.

  • Wash: Wash the sorbent with 1 mL of 2% formic acid to remove hydrophilic interferences. Follow with a wash of 1 mL of methanol to remove lipophilic, non-basic interferences.

  • Elute Analyte: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate. The basic elution solvent neutralizes the analyte, releasing it from the cation exchange sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase composition.

Protocol 3: LC-MS/MS Instrumental Analysis

Rationale: The following parameters are proposed as a starting point for method development. A C18 reversed-phase column is suitable for retaining moderately polar compounds. A gradient elution is necessary to ensure good peak shape and efficient elution of the analyte. Formic acid is added to the mobile phase to promote protonation of the analyte, enhancing the ESI+ signal.

LC System Parameters:

Parameter Proposed Condition Rationale
HPLC Column C18, 50 x 2.1 mm, 1.8 µm Provides good retention and high resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier promotes analyte protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting the analyte from the reversed-phase column.
Flow Rate 0.4 mL/min Standard flow rate for a 2.1 mm ID column.
Injection Volume 5 µL A small volume to minimize peak distortion.
Column Temp. 40°C Reduces viscosity and can improve peak shape.

| Gradient | 10% B to 95% B over 3 min | A typical starting gradient for method development. |

MS/MS System Parameters (Theoretical):

Parameter Proposed Setting Rationale
Ionization Mode ESI Positive The piperazine nitrogens are readily protonated.
Analyte MRM 471.2 -> [Product Ion]* Precursor [M+H]+ for C₂₅H₃₀N₂O₇ (MW 470.51).
IS MRM [IS Precursor] -> [IS Product] To be determined based on the specific internal standard used.
Capillary Voltage 3.5 kV Typical voltage for stable electrospray.
Source Temp. 150°C To aid in desolvation.

| Desolvation Temp. | 400°C | To ensure complete evaporation of droplets. |

*Note: The product ion must be determined experimentally by infusing a standard solution of the analyte and performing a product ion scan.

Bioanalytical Method Validation: A Framework for Trust

A full method validation must be performed to demonstrate that the analytical method is suitable for its intended purpose.[13][14][15] This validation must adhere to the principles outlined in regulatory guidelines such as the EMA Guideline on Bioanalytical Method Validation and the ICH M10 guideline.[3][14][16]

The following table summarizes the key validation experiments and their typical acceptance criteria.

Validation ParameterPurposeAcceptance Criteria (Typical)
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples from ≥6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS.[4]
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range.Calibration curve must have a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of measured concentrations to the nominal value (accuracy) and the variability of repeated measurements (precision).For QC samples at LLOQ, Low, Mid, and High levels: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).[16]
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response should be ≥5 times the blank response. Accuracy within ±20% and Precision (CV) ≤20%.
Matrix Effect To evaluate the ion suppression or enhancement caused by co-eluting matrix components.[2][17][18]The CV of the IS-normalized matrix factor calculated from ≥6 lots of matrix should be ≤15%.
Recovery To determine the efficiency of the extraction process.Recovery should be consistent and reproducible, though it does not need to be 100%.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, and analysis).[19][20][21]Mean concentration of stability samples must be within ±15% of the nominal concentration. Assessed for freeze-thaw, bench-top, long-term, and stock solution stability.

Conclusion: A Pathway to Reliable Bioanalytical Data

This application note provides a detailed and scientifically justified framework for the development and validation of a quantitative LC-MS/MS method for 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate in biological matrices. The causality behind each experimental choice is explained, from sample preparation strategies designed to mitigate matrix effects to the instrumental parameters optimized for sensitivity and selectivity. By following these protocols and adhering to the rigorous validation standards set by regulatory authorities, researchers can generate high-quality, reliable, and defensible data. This is essential for making informed decisions in drug development, ultimately ensuring the safety and efficacy of new therapeutic agents.

References

  • PubMed. (n.d.). The quantitative analysis of paraquat in biological samples by liquid chromatography-electrospray ionization-mass spectrometry.
  • Benchchem. (n.d.). 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate | 1261268-85-2.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
  • Ubaya Repository. (2022, September 19). In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo.
  • SciSpace. (2020, December 17). (Open Access) The Quantitative Analysis of Drugs (2020) | Donald Clarence Garratt | 405 Citations.
  • European Medicines Agency (EMA). (n.d.). Bioanalytical method validation - Scientific guideline.
  • MDPI. (2025, April 21). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum.
  • PMC - NIH. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
  • MySkinRecipes. (n.d.). 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate.
  • ICH. (2022, May 24). bioanalytical method validation and study sample analysis m10.
  • PMC - NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • PubMed. (n.d.). Analysis of Urine for Drugs of Abuse Using Mixed-Mode Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry.
  • Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples.
  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • Aurora Biomed. (2022, September 29). Automated SPE for Drugs of Abuse in Urine Sample.
  • Abcam. (n.d.). Protein precipitation: A comprehensive guide.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
  • European Union. (2011, July 21). Guideline Bioanalytical method validation - EMA.
  • Benchchem. (n.d.). Application Notes and Protocols for Plasma Protein Precipitation.
  • FDA. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • EMA - European Union. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline.
  • BioProcess International. (2021, March 9). Stability Testing: Monitoring Biological Product Quality Over Time.
  • ACS Publications. (2025, May 2). Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine | Journal of Chemical Education.
  • OpenBU. (n.d.). An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine.
  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis.
  • Charles River Laboratories. (n.d.). Stability Testing.
  • ICH. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.
  • FDA. (n.d.). Bioanalytical Method Validation.
  • PubMed - NIH. (n.d.). Application of LC-MS to the analysis of new radiopharmaceuticals.
  • ResearchGate. (n.d.). Drug Stability in Biological Specimens.
  • YouTube. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives.
  • European Union. (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection 0.1.
  • YouTube. (2022, October 27). SPE Drugs of Abuse in Urine Sample.
  • Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
  • PMC - NIH. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview.
  • LCGC International. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Protocols.io. (2019, October 4). a protein precipitation extraction method.
  • ICH. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material.
  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl acetoacetate oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important pharmaceutical intermediate. As a key precursor in the synthesis of various active pharmaceutical ingredients, including cetirizine, ensuring a robust and reproducible synthetic route is paramount.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl acetoacetate oxalate, providing concise and scientifically grounded answers.

Q1: What is the primary route for synthesizing 2-(4-Diphenylmethyl-1-piperazinyl)ethyl acetoacetate oxalate?

A1: The most common and direct synthetic route involves a two-step process. The first step is the synthesis of the precursor, 2-(4-Diphenylmethyl-1-piperazinyl)ethanol. This is typically achieved by the N-alkylation of 1-(diphenylmethyl)piperazine with a suitable 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol. The second step is the transesterification of the synthesized alcohol with ethyl acetoacetate to yield the desired acetoacetate ester. Finally, the product is isolated as its oxalate salt by treatment with oxalic acid, which aids in purification and handling. An alternative to transesterification is the reaction of the alcohol with diketene.[4][5]

Q2: What is the role of oxalic acid in the final step of the synthesis?

A2: Oxalic acid serves a dual purpose in this synthesis. Primarily, it converts the basic free amine of the piperazine ring into a stable, crystalline oxalate salt. This is advantageous for several reasons:

  • Ease of Isolation and Purification: The oxalate salt is typically a solid that can be easily isolated by filtration, which is often more efficient than chromatographic purification of the free base, which may be an oil.

  • Improved Stability: The salt form is generally more stable and less prone to degradation during storage compared to the free base.

  • Removal of Basic Impurities: The selective precipitation of the desired product as its oxalate salt can help in the removal of non-basic or less basic impurities that remain in the mother liquor.

The formation of metal oxalates is a known method for purification and separation.[6][7]

Q3: What are the critical parameters to control during the transesterification step?

A3: The transesterification of 2-(4-Diphenylmethyl-1-piperazinyl)ethanol with ethyl acetoacetate is a critical, equilibrium-driven reaction. The key parameters to control for maximizing the yield are:

  • Temperature: Higher temperatures generally favor the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the product. A typical reflux in a suitable solvent is often employed.

  • Removal of By-products: The reaction produces ethanol as a by-product. According to Le Chatelier's principle, continuous removal of ethanol from the reaction mixture will shift the equilibrium towards the product side, thereby increasing the yield. This can be achieved by using a Dean-Stark apparatus or by performing the reaction under vacuum.

  • Catalyst: While the reaction can proceed without a catalyst, the use of an acid or base catalyst can significantly increase the reaction rate. However, the choice of catalyst must be made carefully to avoid unwanted side reactions. For a base-catalyzed transesterification, a non-nucleophilic base is preferred to prevent side reactions with the ethyl acetoacetate.

  • Reactant Stoichiometry: Using an excess of ethyl acetoacetate can also help to drive the equilibrium towards the formation of the desired product.

Q4: Can diketene be used instead of ethyl acetoacetate? What are the advantages and disadvantages?

A4: Yes, diketene is a viable alternative to ethyl acetoacetate for the acetoacetylation of 2-(4-Diphenylmethyl-1-piperazinyl)ethanol.[4][5]

  • Advantages: The reaction with diketene is typically faster and not an equilibrium reaction, as the ring-opening of diketene by the alcohol is irreversible. This can lead to higher yields and simpler reaction conditions, as there is no need to remove a by-product like ethanol.

  • Disadvantages: Diketene is a highly reactive and hazardous substance that requires careful handling. It is also prone to polymerization, especially in the presence of acids or bases. Therefore, the reaction conditions, such as temperature and the rate of addition, must be carefully controlled.

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem Potential Causes Recommended Solutions
Low Yield of Final Product 1. Incomplete reaction: The transesterification reaction may not have reached completion. 2. Side reactions: The reactants or product may be degrading under the reaction conditions. 3. Loss during work-up: The product may be lost during extraction or purification steps. 4. Poor quality of starting materials: Impurities in the starting materials can interfere with the reaction.1. Optimize reaction conditions: Increase the reaction time, temperature, or use a catalyst. Employ a method to remove ethanol by-product, such as a Dean-Stark trap. 2. Control reaction temperature: Avoid excessive heating. Consider using a milder catalyst or no catalyst if degradation is observed. 3. Optimize work-up procedure: Ensure the pH is appropriate during aqueous extractions to minimize the solubility of the product in the aqueous phase. Use an adequate amount of a suitable solvent for extraction. 4. Purify starting materials: Ensure the purity of 2-(4-Diphenylmethyl-1-piperazinyl)ethanol and ethyl acetoacetate before use.
Presence of Impurities in the Final Product 1. Unreacted starting materials: The final product may be contaminated with unreacted 2-(4-Diphenylmethyl-1-piperazinyl)ethanol or ethyl acetoacetate. 2. Side products: Undesirable side reactions may be occurring. For example, self-condensation of ethyl acetoacetate can occur under basic conditions. 3. Incomplete salt formation: The conversion to the oxalate salt may be incomplete, leaving some free base. 4. Contamination from previous steps: Impurities from the synthesis of the precursor alcohol may be carried over.1. Optimize stoichiometry and reaction time: Use a slight excess of ethyl acetoacetate and ensure the reaction goes to completion. 2. Modify reaction conditions: If side reactions are suspected, try lowering the reaction temperature or changing the catalyst. 3. Optimize oxalate salt formation: Ensure the correct stoichiometry of oxalic acid is used. The precipitation should be carried out in a suitable solvent to maximize the precipitation of the desired salt while keeping impurities in solution. 4. Purify the precursor: Purify the 2-(4-Diphenylmethyl-1-piperazinyl)ethanol before the transesterification step.
Incomplete Reaction 1. Insufficient reaction time or temperature: The reaction has not been allowed to proceed to completion. 2. Catalyst deactivation: The catalyst may have been deactivated by impurities in the starting materials or by moisture. 3. Equilibrium not shifted towards products: The ethanol by-product is not being effectively removed.1. Increase reaction time and/or temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. 2. Use fresh catalyst and dry reagents: Ensure that all reagents and solvents are anhydrous. 3. Efficiently remove ethanol: Use a Dean-Stark apparatus or conduct the reaction under reduced pressure.
Difficulty in Isolating the Oxalate Salt 1. Product is an oil: The oxalate salt may not be a solid under the chosen conditions. 2. Supersaturation: The salt may be slow to crystallize. 3. Inappropriate solvent: The solvent used for precipitation may be too good a solvent for the oxalate salt.1. Try different solvents: Experiment with different solvent systems for the precipitation. A mixture of a good solvent and a poor solvent (anti-solvent) can often induce crystallization. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the product. Cooling the solution may also help. 3. Solvent selection: Choose a solvent in which the oxalate salt has low solubility.

III. Experimental Protocols

These protocols are provided as a general guideline. Researchers should adapt them to their specific laboratory conditions and scale.

Protocol 1: Synthesis of 2-(4-Diphenylmethyl-1-piperazinyl)ethanol

This protocol is based on the N-alkylation of 1-(diphenylmethyl)piperazine.

Materials:

  • 1-(Diphenylmethyl)piperazine

  • 2-Chloroethanol

  • Sodium carbonate (or another suitable base)

  • Toluene (or another suitable solvent)

  • Water

  • Brine

Procedure:

  • To a solution of 1-(diphenylmethyl)piperazine in toluene, add sodium carbonate and 2-chloroethanol.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography or by recrystallization from a suitable solvent.

Protocol 2: Synthesis of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate

This protocol describes the transesterification of the precursor alcohol followed by oxalate salt formation.

Materials:

  • 2-(4-Diphenylmethyl-1-piperazinyl)ethanol

  • Ethyl acetoacetate

  • Toluene

  • Oxalic acid

  • Ethanol

  • Ethyl acetate

Procedure:

  • In a flask equipped with a Dean-Stark apparatus, dissolve 2-(4-Diphenylmethyl-1-piperazinyl)ethanol in toluene.

  • Add an excess of ethyl acetoacetate.

  • Heat the mixture to reflux. The ethanol-toluene azeotrope will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more ethanol is collected. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and concentrate under reduced pressure to remove the excess ethyl acetoacetate and toluene.

  • Dissolve the resulting crude oil in a suitable solvent, such as ethyl acetate.

  • In a separate flask, dissolve oxalic acid in ethanol.

  • Slowly add the oxalic acid solution to the solution of the crude product with stirring.

  • A precipitate of the oxalate salt should form. Stir the mixture for some time to ensure complete precipitation.

  • Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum to obtain the final product.

IV. Visualizations

Overall Synthesis Workflow

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction & Salt Formation 1-(Diphenylmethyl)piperazine 1-(Diphenylmethyl)piperazine Alkylation Alkylation 1-(Diphenylmethyl)piperazine->Alkylation 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Alkylation 2-(4-Diphenylmethyl-1-piperazinyl)ethanol 2-(4-Diphenylmethyl-1-piperazinyl)ethanol Alkylation->2-(4-Diphenylmethyl-1-piperazinyl)ethanol Transesterification Transesterification 2-(4-Diphenylmethyl-1-piperazinyl)ethanol->Transesterification Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Transesterification 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Transesterification->2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Salt Formation Salt Formation 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate->Salt Formation Oxalic Acid Oxalic Acid Oxalic Acid->Salt Formation Final Product (Oxalate Salt) Final Product (Oxalate Salt) Salt Formation->Final Product (Oxalate Salt)

Caption: Overall workflow for the synthesis of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl acetoacetate oxalate.

Troubleshooting Logic for Low Yield

TroubleshootingLowYield Low Yield Low Yield Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Side Reactions? Side Reactions? Incomplete Reaction?->Side Reactions? No Optimize Reaction Conditions Optimize Reaction Conditions Incomplete Reaction?->Optimize Reaction Conditions Yes Loss During Work-up? Loss During Work-up? Side Reactions?->Loss During Work-up? No Control Temperature Control Temperature Side Reactions?->Control Temperature Yes Optimize Work-up Optimize Work-up Loss During Work-up?->Optimize Work-up Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

V. References

  • PrepChem. (n.d.). Synthesis of 2-(4-phenylpiperidino)ethyl acetoacetate. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ethyl acetoacetate – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). US7989623B2 - Process for making n-(diphenylmethyl)piperazines. Retrieved from

  • Google Patents. (n.d.). EP1157016B1 - A process for the preparation of 2- 2- 4-(diphenylmethyl)-1-piperazinyl]ethoxy acetic acid compounds or salts thereof. Retrieved from

  • Google Patents. (n.d.). CN103214434A - Improved method of 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine synthesis technology. Retrieved from

  • ResearchGate. (n.d.). Synthesis of intermediates 4a–k. Reagents and conditions: (i) diethyl.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl ethoxalylpropionate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate. Retrieved from [Link]

  • WordPress.com. (n.d.). synthetic applications of Ethyl Acetoacetate. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Retrieved from [Link]

  • Organic Chemistry Research. (2018). Regular Article. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Retrieved from https://patents.google.com/patent/WO2009057133A2/en

  • National Institutes of Health. (n.d.). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). an improved and scalable method developed for the synthesis of 2-[4-[(4-chlorophenyl) phenyl methyl]-1-piperazinyl] ethanol, a key intermediate for cetirizine which is antiallergic drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on optimization of transesterification of certain oils to produce biodiesel. Retrieved from [Link]

  • Google Patents. (n.d.). EP2019096A1 - Process for obtaining Cetirizine dihydrochloride. Retrieved from

  • ACS Publications. (n.d.). A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. Retrieved from [Link]

  • PubMed. (n.d.). Role of oxalic acid overexcretion in transformations of toxic metal minerals by Beauveria caledonica. Retrieved from [Link]

  • Google Patents. (n.d.). EP1157016A1 - A process for the preparation of 2- 2- 4-(diphenylmethyl)-1-piperazinyl]ethoxy acetic acid compounds or salts thereof. Retrieved from

  • ResearchGate. (n.d.). Synthesis of Cetirizine dihydrochloride from.... Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Biodiesel via Interesterification Reaction of Calophyllum inophyllum Seed Oil and Ethyl Acetate over Lipase Catalyst: Experimental and Surface Response Methodology Analysis. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][4][8] OXAZIN-4-YL) ACETATE DERIV. Retrieved from [Link]

  • Google Patents. (n.d.). CA2047656A1 - Oxalic acid derivatives, their preparation and plant growth regulators containing them. Retrieved from

  • ResearchGate. (n.d.). (PDF) Optimization of biodiesel production by chemical transesterification of sunflower oil. Retrieved from [Link]

  • ResearchGate. (n.d.). Aqua mediated oxalic acid catalyzed one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones. Retrieved from [Link]

  • European Patent Office. (n.d.). PROCESS FOR THE PURIFICATION OF PHARMACEUTICALLY ACCEPTABLE SALTS OF ESCITALOPRAM - EP 2595979 B1. Retrieved from [Link]

  • MDPI. (n.d.). An Oxalato-Bridged Cu(II)-Based 1D Polymer Chain: Synthesis, Structure, and Adsorption of Organic Dyes. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-(4-benzyl-1-piperazinyl)ethyl acetoacetate. Retrieved from [Link]

  • SciELO South Africa. (2013). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. Retrieved from [Link]

Sources

Strategies for scaling up the synthesis of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Process Chemistry Support Hub: Scaling 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate

Case ID: SC-525-OX Status: Active Support Lead Scientist: [AI Technical Lead]

Executive Summary: The Scale-Up Challenge

Scaling the synthesis of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate presents a trifecta of process chemistry challenges:

  • Alkylation Selectivity: Preventing over-alkylation during the formation of the ethanol intermediate.

  • Thermal Instability: The acetoacetate moiety is thermally sensitive; traditional diketene routes pose severe safety risks at scale.

  • Crystallization Dynamics: The oxalate salt is prone to "oiling out" (liquid-liquid phase separation) rather than clean nucleation, trapping impurities.[1]

This guide provides a self-validating protocol designed to mitigate these risks, prioritizing the Transesterification Route over the hazardous Diketene route for safety and reproducibility in non-specialized facilities.

Module 1: The Alkylation Phase (Intermediate Synthesis)

Objective: Synthesize 2-(4-Diphenylmethyl-1-piperazinyl)ethanol with <0.5% bis-alkylated impurity.

The Protocol
  • Reagents: 1-(Diphenylmethyl)piperazine (1.0 eq), 2-Chloroethanol (1.1 eq),

    
     (2.0 eq), Toluene/Water (Biphasic system) or Acetonitrile.[1]
    
  • Critical Parameter: Stoichiometric Control & Dosing Rate.

Technical Rationale: Direct alkylation often leads to quaternary ammonium salts (over-alkylation).[1] Using a biphasic system (Toluene/Water) with a phase transfer catalyst (TBAB) or simply slow addition of 2-chloroethanol ensures the mono-alkylated product is sequestered or the reagent is consumed immediately, preventing side reactions [1].[1]

Troubleshooting & FAQ

Q: My reaction stalled at 80% conversion. Should I add more 2-chloroethanol? A: Proceed with caution. Adding excess alkylating agent increases the risk of bis-alkylation (quaternization). [1] * Diagnostic: Check pH.[1] As HCl generates, the basicity drops. If pH < 9, add more base (


), not alkylating agent.
[1] *   Fix:  If base is sufficient, heat to reflux for 1 hour. If conversion remains static, work up the reaction. It is better to remove unreacted starting material (which is distinct by HPLC) than to separate the chemically similar bis-impurity.[1]

Module 2: The Acetoacetylation (The Critical Junction)

Objective: Install the acetoacetate ester without thermal runaway.

Strategic Decision: Diketene vs. Transesterification

While literature cites Diketene [2], it is a high-energy reagent that can polymerize violently.[1] For scale-up (>100g), we recommend Transesterification using Ethyl Acetoacetate (EAA).[1]

EsterificationStrategy Start Choose Esterification Method Diketene Route A: Diketene (High Hazard) Start->Diketene Flow Reactor Available? Transester Route B: Transesterification (Recommended) Start->Transester Batch Reactor Only Risk Risk: Polymerization/Explosion Diketene->Risk Exotherm Control Safe Safe Scale-up Requires Catalyst Transester->Safe Equilibrium Shift

Figure 1: Decision matrix for selecting the esterification route based on available infrastructure.

The Protocol (Transesterification)
  • Reagents: Intermediate Alcohol (1.0 eq), Ethyl Acetoacetate (3.0 eq), Catalyst (Boric Acid 5 mol% or DMAP).[1]

  • Conditions: Reflux in Toluene (110°C) with Dean-Stark trap or Molecular Sieves.

Technical Rationale: Transesterification is an equilibrium process.[1] Ethyl Acetoacetate is cheap; using it in excess drives the reaction forward. Continuous removal of the byproduct (ethanol) via azeotropic distillation (Dean-Stark) is mandatory to reach >95% conversion [3, 4].[1]

Troubleshooting & FAQ

Q: The reaction is dark brown and yield is low. What happened? A: Thermal Degradation. Acetoacetates are sensitive to prolonged heating. [1] * Cause: You likely refluxed too long (>12 hours) or at too high a temperature without inert gas. [1] * Fix: Use a catalyst like Boric Acid or Yttrium Nitrate to accelerate the reaction at lower temperatures [5]. Ensure strict Nitrogen blanketing to prevent oxidative darkening.[1]

Q: I cannot remove the excess Ethyl Acetoacetate during workup. A: High Boiling Point Issue. EAA boils at 180°C.

  • Fix: Do not distill. Wash the organic layer with dilute aqueous NaOH (5%) rapidly.[1] The excess EAA will dissolve in the aqueous phase as the enolate, while your product (an amino-ester) remains in the organic phase. Warning: Minimize contact time to prevent product hydrolysis.

Module 3: Salt Formation & Purification

Objective: Crystallize the Oxalate salt without "oiling out."

The Protocol
  • Solvent System: Acetone (Solvent) / Ethanol (Co-solvent).[1]

  • Acid: Anhydrous Oxalic Acid (1.0 eq).[1]

Step-by-Step Workflow:

  • Dissolve the free base ester in Acetone (5 volumes).

  • Dissolve Oxalic Acid in minimal hot Ethanol.[1]

  • Controlled Addition: Add acid solution to the base solution at 50°C.

  • Seeding: Add seed crystals at the first sign of turbidity.

  • Cooling: Ramp temperature down to 0°C at 10°C/hour.

Troubleshooting & FAQ

Q: The product separated as a sticky gum (oiled out) instead of crystals. A: Supersaturation Shock.

  • Mechanism: You likely added the acid too fast or the solution was too concentrated. The metastable zone was bypassed, leading to liquid-liquid phase separation. [1] * Recovery: Re-heat the mixture until the gum dissolves (add more Ethanol if needed). Turn off the stirrer. Scratch the glass or add a seed crystal. Allow to cool slowly without agitation until turbidity establishes, then restart slow stirring [6].

Q: The melting point is broad (e.g., 120-135°C). A: Solvent Inclusion or Stoichiometry Error.

  • Cause: Piperazines can form 1:1 or 1:2 salts with oxalic acid. [1] * Fix: Verify stoichiometry. Ensure you used exactly 1.0 equivalent of Oxalic Acid. Recrystallize from Isopropanol to remove trapped solvent voids.

Summary Data Table: Process Parameters

ParameterTarget RangeCritical Control Point
Alkylation Temp 80°C - 90°C>100°C promotes bis-alkylation.[1]
Esterification Conversion >95%Remove Ethanol byproduct actively (Dean-Stark).[1]
EAA Removal <0.1% residualWash with cold dilute base (pH 9-10).[1]
Crystallization Cooling 10°C / hourRapid cooling causes oiling out/amorphous solids.[1]
Salt Stoichiometry 1:1 (Molar)Excess oxalate leads to hygroscopic bis-oxalate salts.[1]

References

  • PrepChem. "Synthesis of 2-(4-phenylpiperidino)ethyl acetoacetate."

  • PrepChem. "Synthesis of 2-(4-benzhydryl-1-piperazinyl)-ethyl acetoacetate."

  • Royal Society of Chemistry. "Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid."[1] RSC Advances.

  • ResearchGate. "Efficient transesterification of ethyl acetoacetate with higher alcohols without catalysts."

  • National Institutes of Health (PMC). "Recent advances in the transesterification of β-keto esters."

  • Google Patents. "Piperazine citrate preparation process (Cooling Crystallization Techniques)." CN103159700A.[1]

Sources

Technical Support Center: Characterization of Unknown Impurities in 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, characterizing, and troubleshooting unknown impurities in samples of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate. This document is structured to provide foundational knowledge through frequently asked questions, actionable troubleshooting advice for common experimental issues, and detailed protocols for key analytical procedures.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the nature and control of impurities in pharmaceutical development.

Q1: What are pharmaceutical impurities and why are they a concern?

A: Pharmaceutical impurities are unwanted chemical substances present in a drug substance or drug product that are not the active pharmaceutical ingredient (API) or excipients.[1] These impurities can arise during synthesis, purification, formulation, or storage and may pose a risk to patient safety, even at trace levels.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) require stringent impurity testing and control to ensure the safety and efficacy of medications.[3] The presence of impurities can indicate issues with manufacturing process control or product stability.[3]

Q2: What are the likely sources of impurities in 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate?

A: Impurities associated with this molecule can originate from several sources:

  • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthesis of the piperazine or diphenylmethyl moieties can carry through to the final product.

  • By-products of Synthesis: Side reactions occurring during the formation of the piperazine ring or the esterification process can generate structurally related impurities.

  • Degradation Products: The molecule possesses functional groups susceptible to degradation. The ester linkage is prone to hydrolysis, and the tertiary amine in the piperazine ring can be susceptible to oxidation. Forced degradation studies are essential to identify these potential degradants.[4][5]

  • Reagents and Solvents: Residual catalysts, reagents, or solvents used during the manufacturing process can remain in the final product.[1]

Q3: What are the regulatory thresholds for identifying and characterizing unknown impurities?

A: According to ICH guidelines, the requirement to identify and characterize an unknown impurity is based on its concentration relative to the API. For a new drug substance, any unknown impurity observed at a level greater than 0.1% must be structurally characterized.[6] This threshold necessitates the use of highly sensitive and specific analytical techniques to ensure compliance and patient safety.[6]

Q4: What are the primary analytical techniques used for impurity characterization?

A: A multi-technique approach is standard practice. The conventional workflow involves separation followed by spectral analysis.[7]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for separating impurities from the API.[1][8]

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), MS provides critical molecular weight information and fragmentation data for structural elucidation of unknown impurities.[2][9][10] High-resolution mass spectrometry (HRMS) can provide elemental composition.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural confirmation of isolated impurities.[2] It provides detailed information about the molecular framework and connectivity of atoms.[11][12]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the analysis of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate samples.

Problem/Observation Potential Cause(s) Recommended Action(s)
An unknown peak is observed in my HPLC-UV chromatogram. 1. A new process-related impurity. 2. A degradation product formed during sample preparation or storage. 3. Contamination from solvent, glassware, or instrument.1. Verify the source: Analyze a blank injection (solvent only) to rule out system contamination. 2. Initial Characterization: Perform an LC-MS analysis to obtain the molecular weight of the unknown peak. This is the first crucial step in identification.[10] 3. Assess Peak Purity: Use a Photo Diode Array (PDA) detector to check for co-eluting peaks.
The molecular weight from LC-MS does not correspond to any expected impurity. 1. The impurity is a novel, unexpected structure. 2. Formation of an adduct (e.g., with sodium, potassium, or mobile phase components) in the MS source. 3. In-source fragmentation of a larger, labile impurity.1. Check for Adducts: Look for other ions in the mass spectrum that differ by known adduct masses (e.g., +22 for Na+, +38 for K+). 2. Vary MS Source Conditions: Lower the fragmentor voltage or cone voltage to minimize in-source fragmentation and see if a higher mass parent ion appears. 3. Perform Forced Degradation: Subject the sample to stress conditions (acid, base, oxidation, heat, light) to see if the unknown peak is generated. This can provide clues about its formation pathway.[4]
MS/MS fragmentation data is insufficient for structural elucidation. 1. The molecule is very stable and does not fragment easily. 2. The impurity is at too low a concentration for good quality MS/MS spectra.1. Increase Collision Energy: Systematically increase the collision energy (CID or HCD) to induce more fragmentation. 2. Isolate the Impurity: Use preparative HPLC to isolate a sufficient quantity of the impurity for further analysis. 3. Perform NMR Analysis: Once isolated, ¹H and ¹³C NMR spectroscopy, along with 2D techniques (COSY, HSQC), will provide definitive structural information.
My analytical method does not separate the unknown impurity from the API. 1. The impurity is structurally very similar to the API. 2. The chromatographic conditions (mobile phase, column, pH) are not optimized.1. Method Development: Systematically vary mobile phase pH (if the impurity has ionizable groups), organic solvent ratio, and column chemistry (e.g., switch from a C18 to a Phenyl-Hexyl or a polar-embedded column). 2. Validate the Method: Once separation is achieved, the method must be validated for specificity according to guidelines such as USP <1225> to ensure it can unequivocally assess the analyte in the presence of impurities.[13][14][15]
Part 3: Key Experimental Workflows & Protocols

This section provides detailed methodologies for the essential experiments in impurity characterization.

Workflow 1: Systematic Approach to Unknown Impurity Identification

The following diagram outlines the logical progression from detecting an unknown peak to its full structural characterization.

G cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Confirmation or Further Investigation cluster_2 Phase 3: Definitive Characterization cluster_3 Phase 4: Reporting A Unknown Peak Detected in HPLC-UV/PDA B Perform LC-MS Analysis (Accurate Mass) A->B C Database & Literature Search (Does mass match known compounds?) B->C D Confirm with Reference Standard C->D Yes E Perform Forced Degradation Studies C->E No J Quantify & Report D->J F Perform LC-MS/MS Analysis (Fragmentation Pattern) E->F G Isolate Impurity (Preparative HPLC) F->G H Perform NMR Spectroscopy (¹H, ¹³C, 2D NMR) G->H I Final Structure Elucidation H->I I->J

Caption: A systematic workflow for the identification and characterization of unknown impurities.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products and understand the intrinsic stability of the drug substance. This is a key part of developing stability-indicating methods.[5]

Materials:

  • 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate sample

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • Calibrated pH meter, heating block/oven, photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. At selected time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours. At selected time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. At selected time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Place the solid drug substance in an oven at 80°C for 48 hours. Also, place a solution of the drug substance at 60°C for 48 hours. Analyze samples at appropriate intervals.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC-PDA method. The goal is to achieve 5-20% degradation of the parent compound to ensure that relevant degradation products are formed without being overly complex.

Protocol 2: HPLC-MS Method for Impurity Profiling

Objective: To separate, detect, and obtain accurate mass data for unknown impurities.

Instrumentation & Columns:

  • UHPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A C18 column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18) with dimensions of 2.1 x 100 mm, 1.7-1.8 µm particle size is a good starting point.

Suggested Starting Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for positive ion mode ESI and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and UV cutoff.
Gradient 5% B to 95% B over 15 minutesA broad gradient to ensure elution of impurities with a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CEnsures reproducible retention times.
Injection Vol. 2 µLSmall volume to prevent peak distortion.
MS Ionization Electrospray (ESI), Positive ModeThe piperazine moiety is basic and readily protonated.
MS Mass Range 100 - 1000 m/zCovers the expected mass of the API and potential dimeric impurities.
MS/MS Data-Dependent Acquisition (DDA)Automatically triggers fragmentation scans on the most intense ions.

Procedure:

  • Prepare the sample at approximately 0.5 mg/mL in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

  • Equilibrate the system until a stable baseline is achieved.

  • Inject the sample and acquire data in both full scan MS and data-dependent MS/MS modes.

  • Process the data to identify peaks that are not present in the blank.

  • Extract the accurate mass for each unknown peak and use software to predict possible elemental compositions.

  • Analyze the MS/MS fragmentation pattern to propose a structure or substructures for the impurity. Compare the fragmentation of the impurity to that of the API to identify common structural motifs.

References
  • 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate | 1261268-85-2 | Benchchem. (n.d.).
  • Shaikh, T., Gosar, A., & Patole, S. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64.
  • 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate - MySkinRecipes. (n.d.).
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
  • Chaughule, R., & Lokur, A. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
  • Pharmaffiliates. (n.d.). Piperazine-impurities.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Ofni Systems. (n.d.). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES.
  • USP-NF. (n.d.). 〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
  • Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities.
  • LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
  • USP. (n.d.). Impurities in Drug Substances and Products.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Satish, S., & Nitu, S. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
  • USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications.
  • National Institutes of Health (NIH). (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline.
  • Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4).
  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • Wang, Y., & Li, Y. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review.
  • Singh, R., & Rehman, Z. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3).
  • BA Sciences. (n.d.). USP <1225> Method Validation.
  • IJSDR. (n.d.). Forced Degradation for Pharmaceuticals: A Review.
  • FDA. (2018, August). Elemental Impurities in Drug Products Guidance for Industry.
  • Simson Pharma Limited. (2023, March 29). Impurity Profiling.
  • Moravek. (n.d.). Applications of NMR in Pharmaceutical Analysis.
  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies.

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the assurance of a drug's quality, safety, and efficacy is paramount. Central to this assurance is the rigorous validation of analytical methods used for the quantification of active pharmaceutical ingredients (APIs) and their related substances. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for a novel compound, 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate.

This document is structured to serve as a practical guide for researchers and drug development professionals. It not only outlines the necessary validation protocols in accordance with international guidelines but also compares the established HPLC method with a modern alternative, Ultra-Performance Liquid Chromatography (UPLC). The objective is to equip the reader with the knowledge to make informed decisions when selecting and validating analytical methods for novel chemical entities.

The Analytical Challenge: Quantifying a Novel Piperazine Derivative

The target analyte, 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate, is a complex molecule featuring a diphenylmethyl-piperazine core. This structural motif is common in many pharmaceutical agents, particularly antihistamines and antipsychotics.[1] The challenge in developing a quantitative method lies in ensuring specificity, accuracy, and precision, especially when dealing with potential impurities and degradation products. A robust analytical method is not just a regulatory requirement; it is a cornerstone of quality control throughout the drug development lifecycle.[2]

Part 1: The Primary Analytical Method: A Validated Reversed-Phase HPLC-UV Approach

A reversed-phase HPLC method with UV detection is the workhorse of pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness.[3][4] The selection of this method for the target analyte is based on the presence of a strong UV chromophore (the diphenylmethyl group), making it amenable to sensitive UV detection.

Rationale for Method Parameters

The initial method parameters were chosen based on the physicochemical properties of the analyte and experience with similar piperazine derivatives.[1]

  • Column: A C18 stationary phase is selected for its hydrophobicity, which provides good retention for the relatively nonpolar diphenylmethyl group.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is chosen. Acetonitrile serves as the organic modifier, while the buffer controls the pH to ensure consistent ionization of the analyte, leading to reproducible retention times and sharp peak shapes.

  • Detection Wavelength: Based on UV scans of the analyte, a wavelength of 230 nm was selected to maximize sensitivity.

  • Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and a column temperature of 30°C are used to ensure efficient separation and stable operating conditions.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate buffer pH 3.0 (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

Sample Preparation:

  • Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare working standard solutions by diluting the stock solution to the desired concentrations for the validation experiments.

  • For the drug product, dissolve a quantity equivalent to 10 mg of the active ingredient in the diluent to achieve a final concentration of 100 µg/mL.

Part 2: Systematic Method Validation Following ICH Q2(R1) Guidelines

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[5] The following experiments are designed to validate the HPLC method according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8]

  • Protocol:

    • Inject the blank (diluent), a placebo formulation, a solution of the reference standard, and a sample of the drug product.

    • Perform forced degradation studies by exposing the drug product to acidic, basic, oxidative, thermal, and photolytic stress. Analyze the stressed samples.

  • Acceptance Criteria: The peak for the analyte in the drug product should be free from any co-eluting peaks from the blank, placebo, or degradation products. Peak purity analysis using a DAD should confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[5]

  • Protocol: Prepare at least five standard solutions covering a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

Table 1: Representative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50.0452,123
75.0678,543
100.0901,234
125.01,125,987
150.01,350,456
0.9998
Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[5]

  • Protocol: Perform recovery studies by spiking the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze them.

  • Data Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%, and the relative standard deviation (%RSD) for each level should be ≤ 2.0%.

Table 2: Representative Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean Recovery% RSD
80%80.079.599.4%99.6%0.4%
80.080.1100.1%
80.079.499.3%
100%100.0100.5100.5%100.3%0.5%
100.099.899.8%
100.0100.6100.6%
120%120.0119.599.6%99.9%0.3%
120.0120.2100.2%
120.0120.0100.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[8]

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six independent samples of the drug product at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD of the combined results from both days should be ≤ 2.0%.

Table 3: Representative Precision Data

ParameterDay 1 (% Assay, n=6)Day 2 (% Assay, n=6)
Mean99.8%100.1%
Std. Dev.0.50.6
% RSD0.5%0.6%
Overall Mean (n=12) 99.95%
Overall % RSD 0.7%
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated to be determined with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

  • Protocol: Introduce small variations to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). Analyze the system suitability parameters and the assay results.

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the assay results should not be significantly affected by the changes.

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution (ICH Q2) cluster_reporting Phase 3: Reporting Dev Method Development Proto Write Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report Rob->Report Approve Final Approval Report->Approve

Caption: A workflow diagram illustrating the key stages of HPLC method validation.

Part 3: Comparative Analysis: HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

While HPLC is a robust and reliable technique, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant improvements in speed, resolution, and sensitivity.[9] This is achieved by using columns with smaller particle sizes (sub-2 µm) and instrumentation that can handle higher backpressures.[3][10][11]

Head-to-Head Comparison

To provide a clear comparison, the same sample of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate was analyzed using both the validated HPLC method and a newly developed UPLC method.

UPLC Method Parameters:

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase: Same as HPLC, but with a gradient elution for faster analysis.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 2 µL

Table 4: Performance Comparison of HPLC vs. UPLC

ParameterHPLC MethodUPLC MethodAdvantage of UPLC
Run Time 10 minutes2.5 minutes4x Faster Analysis
Peak Width (at base) 0.4 minutes0.1 minutesSharper Peaks, Better Resolution
Theoretical Plates ~10,000~25,000Higher Efficiency
Sensitivity (S/N at LOQ) ~10~25>2x More Sensitive
Solvent Consumption per Run 10 mL1.25 mL87.5% Reduction
System Backpressure ~120 bar~600 barRequires specialized instrumentation
Causality Behind the Performance Difference

The superior performance of UPLC can be directly attributed to the smaller particle size of the stationary phase.[9] This leads to:

  • Increased Efficiency: Smaller particles provide more surface area for interaction, leading to more efficient separation and sharper peaks.

  • Faster Analysis: The higher efficiency allows for the use of shorter columns and higher flow rates without sacrificing resolution, significantly reducing run times.[10]

  • Improved Sensitivity: The sharper, narrower peaks result in a higher signal-to-noise ratio, which improves both the LOD and LOQ.[9]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to a significant reduction in the amount of solvent used, making UPLC a more environmentally friendly and cost-effective option in the long run.[9]

HPLC_vs_UPLC cluster_hplc HPLC cluster_uplc UPLC HPLC_Node Particle Size: 3-5 µm Pressure: <400 bar Run Time: Longer Resolution: Good UPLC_Node Particle Size: <2 µm Pressure: >600 bar Run Time: Shorter Resolution: Excellent Comparison Comparison Comparison->HPLC_Node Robust & Established Comparison->UPLC_Node Fast & Sensitive

Caption: A diagram comparing the key characteristics of HPLC and UPLC systems.

Conclusion and Recommendations

The developed reversed-phase HPLC method for the quantification of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate has been successfully validated according to ICH Q2(R1) guidelines and is demonstrated to be specific, linear, accurate, precise, and robust. It is a reliable and suitable method for routine quality control applications.

The comparative study clearly shows that the UPLC method offers significant advantages in terms of speed, sensitivity, and reduced solvent consumption.[9] For high-throughput environments, such as in-process control or large-scale stability studies, the investment in UPLC technology can be justified by the increased productivity and lower operational costs.

Final Recommendation:

  • For standard quality control and release testing where robustness and established methodology are key, the validated HPLC method is highly suitable.

  • For research and development, high-throughput screening, or when analyzing low-level impurities, the UPLC method is the superior choice, offering enhanced performance and efficiency.

The selection of the most appropriate analytical technique should always be based on the specific requirements of the analysis, balancing performance needs with available resources.[9]

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from Alispharm website. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of analytical procedures: text and methodology. Retrieved from EMA website. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from FDA website. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA website. [Link]

  • Swetha Sri, R., Bhavya Sri, K., & Mounika, Ch. (2020). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 13(3), 1401-1405. [Link]

  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from GMP Insiders website. [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. Retrieved from Pharmaguideline website. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Lab Manager website. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA website. [Link]

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  • Nikam, A. D., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 466-473. [Link]

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A Comparative Analysis of the Anti-inflammatory Profile of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate and Traditional NSAIDs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective and safer anti-inflammatory agents, the landscape of drug discovery is in a constant state of evolution. While traditional Nonsteroidal Anti-inflammatory Drugs (NSAIDs) remain a cornerstone of pain and inflammation management, their use is often tempered by a well-documented profile of adverse effects, particularly gastrointestinal and cardiovascular complications. This has spurred the exploration of novel chemical entities with improved therapeutic indices. Among these, piperazine derivatives have emerged as a promising class of compounds, exhibiting a spectrum of biological activities, including notable anti-inflammatory and analgesic properties.

This guide provides a comparative technical analysis of the anti-inflammatory activity of a specific piperazine derivative, 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate, against established NSAIDs such as ibuprofen and diclofenac. Drawing upon available preclinical data for structurally related compounds and established literature on traditional NSAIDs, we will delve into the mechanistic underpinnings of their anti-inflammatory action, present comparative in vitro and in vivo data, and outline the experimental protocols for their evaluation.

The Central Role of Cyclooxygenase Inhibition in a Nutshell

The primary mechanism of action for the vast majority of NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1][2][3][4]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastric mucosa and in maintaining renal blood flow and platelet aggregation.

  • COX-2 , on the other hand, is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by pro-inflammatory stimuli such as cytokines and endotoxins.[3]

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastric ulcers and bleeding, are largely a consequence of inhibiting the homeostatic functions of COX-1.[3] This understanding has driven the development of COX-2 selective inhibitors with the aim of reducing gastrointestinal toxicity.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Physiological Physiological Prostaglandins (e.g., in stomach, kidneys, platelets) Prostaglandins_H->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins Prostaglandins_H->Prostaglandins_Inflammatory Homeostasis Gastric Protection, Renal Blood Flow, Platelet Aggregation Prostaglandins_Physiological->Homeostasis Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition COX2_Inhibitors COX-2 Selective Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2 Selective Inhibition Piperazine_Derivative 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate (Potential COX-2 Inhibitor) Piperazine_Derivative->COX2 Potential Selective Inhibition In_Vitro_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Test_Compound Test Compound (Varying Concentrations) Pre_incubation Pre-incubation Test_Compound->Pre_incubation COX_Enzymes Recombinant COX-1 & COX-2 Enzymes COX_Enzymes->Pre_incubation Add_Arachidonic_Acid Add Arachidonic Acid (Initiate Reaction) Pre_incubation->Add_Arachidonic_Acid Incubation Incubation Add_Arachidonic_Acid->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction ELISA PGE2 Quantification (ELISA) Stop_Reaction->ELISA Data_Analysis Data Analysis (% Inhibition, IC50) ELISA->Data_Analysis

Figure 2: Experimental Workflow for In Vitro COX Inhibition Assay.

In Vivo Carrageenan-Induced Paw Edema Assay

This assay evaluates the acute anti-inflammatory activity of a compound in a live animal model.

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response, with the later phase being primarily mediated by prostaglandins. The ability of a test compound to reduce the resulting paw edema is a measure of its anti-inflammatory effect.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Animals are randomly divided into groups (e.g., control, standard drug, test compound at different doses) and are fasted overnight with free access to water.

  • Drug Administration: The test compound, standard drug (e.g., indomethacin), or vehicle (control) is administered orally or intraperitoneally one hour before the carrageenan injection.

  • Induction of Inflammation: A 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Conclusion and Future Directions

The comparative analysis, based on available data for structurally related compounds, suggests that 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate holds significant promise as a novel anti-inflammatory agent. Its potential for potent and selective COX-2 inhibition, coupled with a favorable in vivo efficacy and a potentially superior safety profile, positions it as a compelling candidate for further preclinical and clinical development.

Future research should focus on obtaining direct experimental data for 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate to confirm these promising attributes. Head-to-head comparative studies against a panel of traditional and COX-2 selective NSAIDs are crucial to definitively establish its therapeutic potential. Furthermore, comprehensive toxicological studies are necessary to fully elucidate its safety profile. The exploration of this and other novel piperazine derivatives could pave the way for a new generation of anti-inflammatory drugs with enhanced efficacy and reduced adverse effects, ultimately benefiting a wide range of patients suffering from inflammatory conditions.

References

  • de F.S. Nogueira, T., et al. (2017). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed.
  • Zielinska, A., et al. (2021).
  • Kotta, S., et al. (2013).
  • Singh, S., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics.
  • International Journal of Science and Research (IJSR). (2015).
  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
  • Wikipedia. Nonsteroidal anti-inflammatory drug. Available from: [Link]

  • StatPearls. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). NCBI Bookshelf - NIH.
  • Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion.
  • Rainsford, K. D. (2009). An Overview of Clinical Pharmacology of Ibuprofen. PMC - PubMed Central.
  • Al-Ghananeem, A. M., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. PMC - PubMed Central.
  • Abdel-Aziz, A. A.-M., et al. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. NIH.
  • Yousif, E., et al. (2016). Mechanistic Studies of the Anti-Ulcerogenic Activity and Acute Toxicity Evaluation of Dichlorido-Copper(II)-4-(2-5-Bromo-benzylideneamino)ethyl)
  • Moore, N., et al. (2022). Interpreting the Benefit and Risk Data in Between-Drug Comparisons: Illustration of the Challenges Using the Example of Mefenamic Acid versus Ibuprofen. PMC - PubMed Central.
  • Husain, A., et al. (2011). Design, Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenicity studies of Novel S-Substituted phenacyl-1,3,4-oxadiazole-2-thiol and Schiff bases of Diclofenac acid as Nonulcerogenic Derivatives.
  • Vane, J. R., & Botting, R. M. (1998).
  • Kumar, A., et al. (2022). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Publishing.

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A Senior Application Scientist's Guide to the Development of a Certified Reference Material for 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the development of a certified reference material (CRM) for 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate. As a critical intermediate in the synthesis of various pharmaceuticals, a well-characterized CRM is paramount for ensuring the accuracy, consistency, and reliability of analytical measurements in research, development, and quality control. This document moves beyond a simple recitation of protocols, offering insights into the rationale behind the experimental design and a comparative analysis of the developed CRM against other potential reference materials.

The Imperative for a Certified Reference Material

In the landscape of pharmaceutical development, the traceability and accuracy of analytical measurements are non-negotiable. Certified Reference Materials (CRMs) serve as the bedrock of this analytical confidence, providing a metrologically valid benchmark for method validation, instrument calibration, and quality control. For a key pharmaceutical intermediate like 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate, the absence of a readily available, highly characterized CRM can introduce significant variability and uncertainty into the drug development pipeline. This guide, therefore, details the comprehensive process of creating such a CRM, adhering to the stringent principles of scientific integrity and metrological traceability.

Synthesis and Purification: Laying the Foundation for a High-Purity Candidate Material

The journey to a CRM begins with the synthesis of a high-purity candidate material. The chosen synthetic route is designed not only for efficiency but also for minimizing the formation of impurities that could compromise the final material's integrity.

A plausible and efficient synthetic pathway for 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate commences with the synthesis of the core intermediate, 1-(diphenylmethyl)piperazine. This can be achieved through the reaction of diphenylmethyl bromide with an excess of piperazine in a suitable solvent like toluene, with a base such as sodium carbonate to neutralize the hydrobromic acid formed.[1]

The subsequent steps involve the introduction of the ethyl acetoacetate moiety. This is typically a multi-step process:

  • Alkylation of 1-(diphenylmethyl)piperazine: The secondary amine of 1-(diphenylmethyl)piperazine is reacted with 2-chloroethanol in the presence of a base to yield 2-(4-diphenylmethyl-1-piperazinyl)ethanol.[2] This reaction requires careful temperature control to prevent side reactions.

  • Esterification: The resulting alcohol is then esterified with ethyl acetoacetate. A common method for this transformation is through a transesterification reaction, which can be catalyzed by an acid or a base.

  • Oxalate Salt Formation: Finally, the free base is converted to its oxalate salt by reacting it with oxalic acid in a suitable solvent, such as ethanol or ethyl acetate.[3] The formation of the oxalate salt often improves the crystallinity and stability of the compound.[4]

Purification Strategy:

Purification is a critical step to ensure the candidate material meets the high-purity requirements of a CRM. A multi-step purification strategy is employed:

  • Crystallization: The crude product from each synthetic step is purified by recrystallization from an appropriate solvent system. This is a powerful technique for removing both soluble and insoluble impurities.

  • Chromatography: If necessary, column chromatography on silica gel is utilized to separate the desired product from closely related impurities.

The purity of the synthesized material is monitored at each stage using High-Performance Liquid Chromatography (HPLC) with UV detection.

Comprehensive Characterization: Establishing Identity and Purity

A battery of analytical techniques is employed to unequivocally confirm the identity of the synthesized material and to meticulously assess its purity. This multi-faceted approach provides a holistic understanding of the candidate CRM.

Structural Elucidation

The definitive confirmation of the chemical structure of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate is achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental for structural confirmation. The spectra are recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed map of the molecule's connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, providing confirmation of the elemental composition. Fragmentation patterns observed in the MS/MS spectrum can further corroborate the proposed structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for the ester carbonyl, the oxalate carbonyls, C-H bonds, and C-N bonds are identified.

Purity Assessment

A mass balance approach is utilized to assign a purity value to the CRM. This involves the quantitative determination of the main component and all significant impurities.

  • Chromatographic Purity by HPLC: A validated, stability-indicating HPLC method is the primary tool for assessing chromatographic purity. The method is optimized to separate the main peak from all potential process-related impurities and degradation products.

  • Residual Solvents by Headspace Gas Chromatography (GC-HS): The manufacturing process may leave behind residual volatile organic solvents. A GC-HS method with flame ionization detection (FID) is used to identify and quantify these solvents, ensuring they are below the limits specified by pharmacopeial guidelines.[5][6][7]

  • Water Content by Karl Fischer Titration: The presence of water can affect the stability and the accurate weighing of the reference material. The water content is precisely determined using coulometric or volumetric Karl Fischer titration.

  • Inorganic Impurities (Residue on Ignition/Sulfated Ash): This test quantifies the amount of non-volatile inorganic impurities present in the material.

The final certified purity is calculated by subtracting the percentages of all identified impurities (chromatographic impurities, residual solvents, water, and inorganic impurities) from 100%.

Homogeneity and Stability Studies: Ensuring Consistency and Reliability

To qualify as a CRM, the material must be demonstrably homogeneous and stable over its intended shelf life.

  • Homogeneity Study: A statistically significant number of units are randomly selected from the batch and analyzed using the validated HPLC method. The results are statistically evaluated to ensure that there is no significant variation in purity between units.

  • Stability Study: The stability of the CRM is assessed under various storage conditions (e.g., long-term at recommended storage temperature, accelerated at elevated temperature and humidity). The purity of the material is monitored at regular intervals to establish a shelf life and recommended storage conditions.

Comparison with Alternatives

The developed CRM for 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate offers significant advantages over other potential reference materials, such as in-house synthesized materials or commercially available, non-certified standards.

Attribute Developed CRM In-House Synthesized Material Commercial Non-Certified Standard
Purity Certified value with uncertaintyTypically uncertified, may vary between batchesStated purity, but often without a comprehensive impurity profile
Characterization Exhaustive (NMR, MS, FTIR, etc.)Often limited to basic characterizationMay have limited characterization data
Traceability Metrologically traceable to SI unitsLacks metrological traceabilityTraceability is often not established
Homogeneity Demonstrated through statistical analysisNot typically assessedHomogeneity not guaranteed
Stability Proven through long-term and accelerated studiesStability data is usually absentLimited or no stability data provided
Uncertainty Certified value includes an uncertainty budgetNo associated uncertaintyNo uncertainty statement

Experimental Protocols

HPLC Method for Purity Assessment
  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the CRM in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 1 mg/mL.

GC-HS Method for Residual Solvents
  • GC Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane, 30 m x 0.53 mm ID, 3.0 µm film thickness

  • Oven Program: 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 260 °C

  • Carrier Gas: Helium or Nitrogen

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Vial Equilibration Time: 20 min

  • Sample Preparation: Accurately weigh about 100 mg of the CRM into a headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).

Visualizations

CRM_Development_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Purity cluster_certification Certification Synthesis Synthesis of Candidate Material Purification Multi-step Purification Synthesis->Purification Structural_ID Structural Identification (NMR, MS, FTIR) Purification->Structural_ID Purity_Assessment Purity Assessment (HPLC, GC-HS, KF, ROI) Purification->Purity_Assessment Homogeneity Homogeneity Study Purity_Assessment->Homogeneity Stability Stability Study Purity_Assessment->Stability Certification Value Assignment & Uncertainty Budget Homogeneity->Certification Stability->Certification CRM Certified Reference Material Certification->CRM

Caption: Workflow for the development of a Certified Reference Material.

Chemical_Structure cluster_structure 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate mol

Caption: Chemical structure of the target molecule.

Conclusion

The development of a certified reference material for 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate is a rigorous, multi-disciplinary endeavor that underpins the quality and reliability of pharmaceutical analysis. By following a systematic approach encompassing high-purity synthesis, comprehensive characterization, and thorough homogeneity and stability assessments, a CRM of high metrological standing can be established. This guide provides a framework and the scientific rationale necessary for researchers and drug development professionals to understand and appreciate the critical role of CRMs in ensuring the integrity of their analytical data.

References

  • PrepChem. Synthesis of 1-Diphenylmethylpiperazine. [Link]

  • PrepChem. Synthesis of N-(Diphenylmethyl)piperazine. [Link]

  • Google Patents. Improved method of 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine synthesis technology.
  • Thirunarayanan, G. (2014). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Journal of Applicable Chemistry, 3(1), 244-250.
  • Google Patents. Process for making n-(diphenylmethyl)piperazines.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70048, Benzhydrylpiperazine. [Link]

  • MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • ResearchGate. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • PubMed. Design, synthesis and biological evaluation of oxadiazole clubbed piperazine derivatives as potential antidepressant agents. [Link]

  • Google Patents. 2-[2-[4-[(4-chlorophenyl) phenylmethyl]-1-piperazinyl]ethoxy]acetic acid monohydrochloride as anti-allergenic compound and process for its production.
  • Google Patents. A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • ResearchGate. HPLC-UV/DAD chromatograms of piperazine derivative mixture. [Link]

  • Shimadzu. Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]

  • ResearchGate. Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives. [Link]

  • LCGC International. Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link]

  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • Agilent. Residual Solvent Analysis of Pharmaceutical Products. [Link]

  • National Institutes of Health. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • Mol-Instincts. 841-77-0 Benzhydrylpiperazine C17H20N2, Formula,NMR,Boiling Point,Density,Flash Point. [Link]

  • MDPI. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. [Link]

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A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of piperazine-based compounds is a cornerstone of pharmaceutical quality control and safety assurance. This guide provides an in-depth comparison of analytical methodologies, focusing on the critical process of inter-laboratory validation to ensure method reproducibility and reliability across different testing environments. While specific inter-laboratory studies on piperazine compounds are not always publicly available, this guide will present a realistic, instructive framework for such a validation, using a common analytical scenario: the determination of a piperazine derivative as a potential impurity in an active pharmaceutical ingredient (API) using High-Performance Liquid Chromatography (HPLC).

The principles and data presented are synthesized from established validation guidelines and performance characteristics reported in analogous analytical studies. This approach provides a scientifically grounded and practical resource for designing and evaluating inter-laboratory validation protocols for piperazine-based and other challenging analytes.

The Analytical Challenge of Piperazine Compounds

Piperazine and its derivatives are prevalent structural motifs in many pharmaceuticals. However, their analysis can present unique challenges. A primary issue in HPLC with UV detection is the lack of a strong UV chromophore in many piperazine compounds, which can lead to poor sensitivity.[1] To overcome this, derivatization with agents like 4-chloro-7-nitrobenzofuran (NBD-Cl) or dansyl chloride is often employed to enhance UV activity or introduce fluorescence, allowing for trace-level detection.[1][2] The choice of analytical method—be it direct HPLC-UV, HPLC with derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—depends on the specific requirements for sensitivity, selectivity, and the available instrumentation.[1]

This guide will focus on a validated HPLC-UV method following derivatization, a common and accessible technique in many pharmaceutical quality control laboratories.

Conceptual Framework for Inter-Laboratory Validation

An inter-laboratory validation, often referred to as a round-robin or collaborative study, is a critical step in standardizing an analytical method.[3][4] It assesses the reproducibility of a method when performed by different analysts in different laboratories with varying equipment and environmental conditions.[4] The successful completion of such a study provides a high degree of confidence that the method is robust and transferable.

The workflow for an inter-laboratory validation can be visualized as follows:

G cluster_0 Phase 1: Planning & Protocol Development cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Analysis & Reporting A Define Analytical Method & Scope B Develop Detailed Validation Protocol A->B C Prepare & Distribute Homogeneous Samples B->C D Participating Labs (n=8-12) C->D E Execute Protocol & Data Acquisition D->E F Submit Data to Coordinating Lab E->F G Statistical Analysis (Repeatability, Reproducibility) F->G H Final Validation Report G->H I Standardized Analytical Method H->I Method Standardization

Inter-laboratory validation workflow.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for piperazine derivatives is a critical decision driven by the analytical objective. The table below compares common methods based on typical performance characteristics.

Parameter Direct HPLC-UV HPLC-UV with Derivatization GC-MS LC-MS/MS
Principle Separation based on polarity; direct UV detection.Chemical modification to add a UV-active tag, then separation.Separation of volatile compounds by partitioning between a gaseous mobile phase and a stationary phase; mass-based detection.Separation by HPLC followed by highly selective and sensitive mass spectrometric detection.
Sensitivity Low to moderate.High.High.Very High.
Selectivity Moderate; dependent on chromatographic resolution.High; both derivatization and chromatography contribute.Very High; based on both retention time and mass fragmentation.Excellent; highly specific mass transitions are monitored.
Sample Prep Simple dissolution.Requires a robust and reproducible chemical reaction step.[5]May require derivatization to increase volatility.Generally simple, but matrix effects must be evaluated.
Typical Use Routine quality control of bulk substances where sensitivity is not a primary concern.[1]Trace-level impurity analysis; quantification in complex matrices.[2]Impurity identification and quantification, especially for volatile piperazines.Definitive quantification at very low levels; structural confirmation of impurities.[6]

Experimental Protocol: A Hypothetical Inter-Laboratory Study

This section details a hypothetical inter-laboratory study for the validation of an HPLC-UV method for the quantification of 1-(2-chloroethyl)piperazine as an impurity in an API.

Objective

To determine the inter-laboratory reproducibility of an HPLC-UV method for the quantification of 1-(2-chloroethyl)piperazine impurity in 'API-X'.

Materials and Reagents
  • 1-(2-chloroethyl)piperazine hydrochloride reference standard

  • API-X (demonstrated to be free of the target impurity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Sodium borate buffer (pH 9.0)

  • Deionized water

Instrumentation
  • HPLC system with a UV or photodiode array (PDA) detector

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size

  • Analytical balance

  • pH meter

  • Volumetric glassware

Chromatographic Conditions
  • Mobile Phase: Acetonitrile and water (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 470 nm (corresponding to the NBD-piperazine derivative)

Step-by-Step Methodology

1. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of 1-(2-chloroethyl)piperazine hydrochloride reference standard in 100 mL of methanol.

  • Spiked Sample Preparation:

    • Prepare a solution of API-X in methanol at a concentration of 10 mg/mL.

    • Spike the API-X solution with the standard stock solution to achieve three concentration levels of the impurity:

      • Level 1: 0.05% w/w (relative to API-X)

      • Level 2: 0.1% w/w

      • Level 3: 0.15% w/w

2. Derivatization Procedure

  • To 1 mL of each standard and spiked sample solution, add 1 mL of sodium borate buffer (pH 9.0).

  • Add 1 mL of NBD-Cl solution (1 mg/mL in acetonitrile).

  • Vortex the mixture and heat at 60°C for 30 minutes in a water bath.

  • Cool the solution to room temperature.

  • Filter through a 0.45 µm syringe filter before injection.

3. Data Acquisition and Analysis

  • Inject each prepared solution in triplicate.

  • Identify the peak for the NBD-derivative of 1-(2-chloroethyl)piperazine based on the retention time of the derivatized standard.

  • Quantify the peak area and calculate the concentration of the impurity in each sample.

Inter-Laboratory Study Design

  • Participating Laboratories: A total of 10 laboratories with experience in HPLC analysis.

  • Samples: Each laboratory receives blind duplicates of the three spiked API-X samples and the reference standard.

  • Instructions: A detailed protocol (as described above) is provided to all participants. Laboratories are instructed to follow the protocol exactly and report the individual results for each replicate injection, along with their chromatograms.

Hypothetical Inter-Laboratory Validation Results

The following table summarizes the hypothetical data from the inter-laboratory study, focusing on precision.

Validation Parameter Level 1 (0.05%) Level 2 (0.1%) Level 3 (0.15%) Acceptance Criteria
Number of Labs 101010≥ 8
Mean Recovery (%) 98.5101.299.890-110%
Repeatability (RSDr, %) 2.82.11.9≤ 5%
Reproducibility (RSDR, %) 6.55.85.2≤ 10%

Data is hypothetical but representative of typical performance for such methods.

Interpretation of Results:

  • Repeatability (RSDr): This represents the precision within a single laboratory under the same operating conditions over a short interval of time. The low RSDr values indicate good intra-laboratory precision.

  • Reproducibility (RSDR): This is the precision between laboratories and is a key outcome of the inter-laboratory study.[1] The RSDR values, while higher than the repeatability, are within the acceptable limits, demonstrating that the method is robust and transferable.

Trustworthiness and Self-Validating Systems

A well-designed analytical method should have built-in checks to ensure its performance. For this HPLC method, system suitability tests are crucial. These are performed before each analytical run and typically include:

  • Tailing Factor: Ensures symmetrical peaks.

  • Theoretical Plates: Measures column efficiency.

  • Relative Standard Deviation (RSD) of replicate injections: Confirms injection precision.

Meeting predefined system suitability criteria before sample analysis ensures that the chromatographic system is performing optimally, thus enhancing the trustworthiness of the generated data.

Conclusion

The inter-laboratory validation of analytical methods for piperazine-based compounds is essential for ensuring consistent quality control across the pharmaceutical industry. While direct analysis can be challenging due to the physicochemical properties of these compounds, methods involving derivatization followed by HPLC-UV have proven to be robust and reliable.

This guide has outlined a comprehensive framework for conducting such a validation study. By adhering to a detailed protocol, including system suitability checks, and demonstrating acceptable repeatability and reproducibility across multiple laboratories, a high degree of confidence in the analytical method can be established. This ensures that the method is fit for its intended purpose: to accurately and consistently monitor the purity and quality of pharmaceutical products containing piperazine-based compounds.

References

  • BenchChem. (2025). Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.
  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • BenchChem. (2025). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • Lab-Training. (2024). Understanding Round-Robin Laboratory Testing: A Comprehensive Guide. Available from: [Link]

  • Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Available from: [Link]

  • Wikipedia. (2023). Round-robin test. Available from: [Link]

  • Analytical Chemistry. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • RSC Publishing. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • Food Science and Technology.
  • PMC. (2025). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Available from: [Link]

  • ResearchGate. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]

  • United for Efficiency. (2021). Overview of Round Robin Testing. Available from: [Link]

  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A.
  • International Council for Harmonisation (ICH). (2023). Stability Testing of New Drug Substances and Drug Products Q1A(R2).
  • ResearchGate. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Available from: [Link]

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Safety Operating Guide

Definitive Disposal Protocol: 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Hazard Profiling[1]

This directive outlines the mandatory disposal procedures for 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate . As a Senior Application Scientist, I must emphasize that while this specific compound lacks a ubiquitous trade name, its structural pharmacophore—a piperazine ring linked to a benzhydryl (diphenylmethyl) group and an acetoacetate tail—places it firmly within the class of bioactive pharmaceutical intermediates (likely related to antihistamine synthesis such as cinnarizine or similar derivatives).

We do not dispose of this based merely on a checklist; we dispose of it based on Structure-Activity Relationships (SAR) .

The "Why" Behind the Protocol

To ensure safety, we deconstruct the molecule into its risk components:

  • Piperazine Moiety: A known respiratory and skin sensitizer . Inhalation of dust can cause asthma-like symptoms or contact dermatitis.[1]

  • Oxalate Salt: Oxalates are systemic toxins (nephrotoxic) and severe irritants. They precipitate calcium in the blood and tissues.

  • Acetoacetate Ester: Adds organic combustibility but is generally less toxic than the amine/salt portions.

Critical Directive: Due to the sensitizing nature of the piperazine ring and the toxicity of the oxalate, this substance must NEVER be discharged into municipal water systems (sink disposal is strictly prohibited). It requires thermal destruction (incineration).

Technical Specifications & Safety Data

The following data dictates our handling and waste stream selection.

ParameterSpecificationOperational Implication
Physical State Solid (Crystalline Powder)High dust potential; requires localized exhaust.[1]
Solubility Moderate (Water/Alcohols)Do not use aqueous cleaning alone; residues persist.
Bioactivity High (CNS/Antihistaminic potential)Treat as "P-List equivalent" for safety, even if not legally listed.[1]
Combustibility Combustible Organic SolidCompatible with High-BTU Incineration streams.[1]
Incompatibilities Strong Oxidizers, Strong BasesDo not commingle with Nitric Acid or strong caustic waste.

Pre-Disposal Stabilization & Handling[2]

Before the waste enters the disposal stream, it must be stabilized to prevent exposure during transit.

Step 1: Exposure Control (The "Self-Validating" Safety Layer)[2]
  • Engineering Control: All weighing and transfer must occur inside a certified Fume Hood or Powder Containment Balance Enclosure.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1] If working outside a hood, an N95 or P100 respirator is mandatory due to the piperazine sensitization risk.

Step 2: Spill Management (Immediate Action)

If the powder is spilled:

  • Do not dry sweep. This generates dust.

  • Cover the spill with a damp paper towel (solvent-wet or water-wet) to suppress particulates.[1]

  • Scoop the wet material into the solid waste container described below.

  • Wipe the surface with a mild acidic detergent (to solubilize the amine) followed by water.

The Disposal Workflow (Step-by-Step)

We utilize a Segregated Incineration Protocol . This ensures the complete destruction of the pharmacophore.

Scenario A: Pure Solid Waste (Expired/Unused Substance)[2]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid directly into the container.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate"

    • Hazard Checkboxes: [x] Toxic [x] Irritant[1]

  • Sealing: Screw the cap tightly and tape it with paraffin or electrical tape to prevent loosening during transport.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[2]
  • Characterization: Identify the solvent carrier.

    • If Halogenated (DCM, Chloroform): Segregate into Halogenated Organic Waste .

    • If Non-Halogenated (Methanol, Ethyl Acetate): Segregate into Non-Halogenated Organic Waste .

  • pH Check: Ensure the waste solution is not highly acidic (< pH 2) or basic (> pH 12.5). If it is, neutralize to pH 5–9 before adding to the organic solvent drum to prevent drum corrosion or exothermic reactions.

  • Precipitation Warning: If the solvent is evaporated, the oxalate salt may precipitate. Ensure the waste container is agitated or has sufficient solvent to keep solids suspended/dissolved.

Visualized Decision Logic (DOT Diagram)

The following diagram illustrates the decision matrix for disposing of this compound.

DisposalProtocol cluster_warning CRITICAL PROHIBITION Start Waste Generation: 2-(4-Diphenylmethyl-1-piperazinyl) ethyl Acetoacetate Oxalate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ContainerSolid Container: Wide-Mouth HDPE Solid->ContainerSolid LabelSolid Label: 'Toxic Solid Organic' ContainerSolid->LabelSolid Incineration FINAL DISPOSAL: High-Temp Incineration (Destruction of Pharmacophore) LabelSolid->Incineration SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated (e.g., DCM) SolventCheck->Halo Contains Cl, Br, F NonHalo Non-Halogenated (e.g., MeOH) SolventCheck->NonHalo No Halogens Halo->Incineration NonHalo->Incineration Drain Drain / Sink Disposal Stop PROHIBITED Drain->Stop

Figure 1: Decision tree for the segregation and disposal of piperazine-derivative waste streams.

Regulatory Compliance & Waste Coding

To ensure compliance with US EPA (RCRA) and international standards, use the following coding strategy. While this specific compound is not explicitly "Listed" (P-list or U-list), it is a Characteristic Waste due to toxicity and potential ignitability (if in solvent).[1]

  • RCRA Status: Non-Listed Hazardous Waste.

  • EPA Waste Codes (Recommended):

    • If pure substance: Not Regulated (unless characteristic toxicity is proven via TCLP, which is expensive. Best practice: Manage as Non-Regulated Hazardous Waste ).

    • If in ignitable solvent: D001 (Ignitable).[2]

    • If in halogenated solvent: F002 (Spent Halogenated Solvents).

  • Department of Transportation (DOT) Shipping (for bulk):

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (contains piperazine oxalate derivative).[3][4]

    • Class: 6.1

    • Packing Group: III

Final Scientist's Note

The "Acetoacetate Oxalate" tail makes this compound prone to hydrolysis over time, potentially releasing oxalic acid. Do not store waste containers for >90 days. The combination of an amine (piperazine) and an acid (oxalate) suggests the salt is stable, but in the presence of strong bases in a waste drum, it could liberate the free amine, increasing sensitization risk. Segregate from caustic waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR), Parts 239 through 282. [Link]1]

  • PubChem. (n.d.). Compound Summary for Piperazine Derivatives and Oxalate Salts. National Library of Medicine. [Link]1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

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Navigating the Safe Handling of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a robust understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information for handling 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate, a compound whose constituent parts—a piperazine derivative and an oxalate salt—require careful consideration to mitigate risks. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from related chemical structures to establish a comprehensive framework for its safe use and disposal.

Understanding the Inherent Risks: A Synthesis of Structural Hazards

The safe handling of any chemical begins with a thorough understanding of its potential hazards. For 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate, we must consider the toxicological profiles of its primary structural components: the piperazine moiety and the oxalate anion.

Piperazine Derivatives: The piperazine ring is a common scaffold in pharmacologically active molecules. However, it is also associated with specific health risks. Piperazine and its derivatives can be corrosive, causing severe skin burns and eye damage upon contact.[1][2] Furthermore, they are known respiratory and skin sensitizers, meaning that repeated exposure can lead to allergic reactions, including asthma-like symptoms.[1][2]

Oxalate Salts: Oxalate salts present their own set of hazards. They are recognized as being harmful if swallowed or in contact with skin.[3] Ingestion of soluble oxalates can lead to systemic toxicity, including a dangerous drop in blood calcium levels, kidney damage, and cardiovascular disorders. Inhalation of oxalate dust can cause irritation to the respiratory tract.[4]

Given these combined risks, a cautious and well-defined approach to handling 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protective equipment is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which can cause irritation, burns, and sensitization.[1][2][5]
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and dust that can cause severe eye irritation or burns.[2][5][6]
Body Protection A lab coat worn over personal clothing. Consider a chemically resistant apron for larger quantities.To protect the skin from accidental spills.[2][5]
Respiratory Protection A NIOSH-approved respirator is recommended if handling the solid form where dust may be generated.[2][7][8]To prevent inhalation of dust, which can cause respiratory irritation and sensitization.[1][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for minimizing the risk of exposure and ensuring a safe laboratory environment.

Preparation and Handling:
  • Designated Area: All handling of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate should be conducted in a designated area, such as a chemical fume hood, to control airborne contaminants.[4]

  • Pre-use Inspection: Before starting any work, inspect all PPE for integrity. Ensure that safety showers and eyewash stations are accessible and in good working order.[9]

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[5][6] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][6][10]

Workflow Diagram for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area Designate & Prepare Fume Hood Inspect_PPE Inspect PPE Locate_Safety Locate Safety Equipment Weigh Weigh Solid in Ventilated Enclosure Locate_Safety->Weigh Prepare_Solution Prepare Solution Conduct_Experiment Conduct Experiment Decontaminate Decontaminate Surfaces Conduct_Experiment->Decontaminate Segregate_Waste Segregate Waste Dispose Dispose of Waste (Follow Protocol) end Dispose->end start start->Prep_Area

Caption: A streamlined workflow for the safe handling of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate, including disposable gloves, weighing papers, and pipette tips, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Container Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings (e.g., "Corrosive," "Toxic").

  • Disposal Protocol: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office.[6] Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][6] Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10][11] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
Ingestion Do NOT induce vomiting.[10] Rinse the mouth with water.[6] Seek immediate medical attention.

By adhering to these guidelines, researchers can confidently and safely work with 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate, ensuring both personal safety and the integrity of their research.

References

  • Chemstock. (n.d.). ETHYL ACETOACETATE Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from [Link]

  • Material Safety Data Sheet 0.2 Sodium Oxalate Solution. (n.d.). Retrieved from a university safety document source.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

  • Sdfine. (n.d.). Safety Data Sheet - Sodium Oxalate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-(2-(4-(1-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl)phenyl)ethyl)-4-piperidinyl)-1-(2-ethoxyethyl)-1H-benzimidazole. Retrieved from [Link]

  • National Institute of Standards and Technology. (2020, October 26). Safety Data Sheet - Sodium Oxalate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-phenylethyl oxalate. Retrieved from [Link]

  • PubChem. (n.d.). Diphenyl Oxalate. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-(1-Piperazinyl)ethyl)ethylenediamine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.